4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
4-pyrazol-1-yl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-5-11-10(4-1)8-13-9-12(11)15-7-3-6-14-15/h1-7,12-13H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSOISQSZIYBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical properties of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline
An in-depth technical guide on the chemical properties, synthesis, and medicinal utility of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline .
Executive Summary
4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as 4-Py-THIQ ) represents a specialized bifunctional scaffold in medicinal chemistry. Unlike the ubiquitous 1-substituted tetrahydroisoquinolines (generated via Pictet-Spengler), the 4-substituted congeners offer a distinct vector for exploring chemical space, particularly in the design of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
This guide details the physicochemical profile, validated synthetic routes, and structural utility of the 4-Py-THIQ core. It highlights the molecule's role as a rigidified linker that positions the pyrazole—a classic bioisostere and hydrogen bond acceptor—in a defined spatial orientation relative to the basic secondary amine of the isoquinoline ring.
Structural Analysis & Physicochemical Properties
The 4-Py-THIQ scaffold fuses a lipophilic, conformationally semi-rigid tetrahydroisoquinoline ring with a polar, aromatic pyrazole moiety.
Molecular Structure
-
Core : 1,2,3,4-Tetrahydroisoquinoline (THIQ).[1][2][3][4][5][6]
-
Substituent : 1H-Pyrazol-1-yl group attached at the C4 position.[7]
-
Chirality : The C4 carbon is a stereogenic center. The molecule exists as a racemate (
) unless asymmetric synthesis or chiral resolution is employed.
Calculated Properties
| Property | Value (Approx.) | Significance |
| Molecular Formula | C | Fragment-like chemical space. |
| Molecular Weight | 199.25 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| cLogP | 1.6 – 1.9 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~30 Å | High CNS penetration potential. |
| pKa (THIQ | ~9.4 | Basic; protonated at physiological pH. |
| pKa (Pyrazole | ~2.5 | Neutral at physiological pH; weak H-bond acceptor. |
| H-Bond Donors | 1 (NH) | Secondary amine handle for derivatization. |
| H-Bond Acceptors | 2 (Py-N2, THIQ-N) | Key interaction points for target binding. |
Conformational Dynamics
The C4-pyrazole substituent prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions with the C2-nitrogen lone pair or substituents. This rigidity is critical for "locking" the pharmacophore in a bioactive conformation, distinct from flexible linear linkers.
Synthetic Methodologies
Direct functionalization of the THIQ ring at C4 is synthetically challenging due to the lack of activation. The most robust industrial route involves the construction of the isoquinoline core followed by reduction.
Primary Route: The "Aromatic Reduction" Strategy
This protocol ensures regioselectivity and high yields.
Step 1: Bromination of Isoquinoline
Reaction of isoquinoline with bromine in the presence of AlCl
Step 2: C-N Cross-Coupling (Buchwald-Hartwig / Ullmann) Coupling 4-bromoisoquinoline with pyrazole using a copper or palladium catalyst introduces the C-N bond.
-
Catalyst: CuI / L-Proline or Pd
(dba) / Xantphos. -
Base: K
CO or Cs CO . -
Solvent: DMSO or Dioxane (110°C).
Step 3: Selective Reduction The pyridine ring of the isoquinoline is selectively reduced to the tetrahydroisoquinoline.
-
Reagents: NaBH
in Acetic Acid (mild) or H / PtO (Adams' catalyst). -
Outcome: Yields the racemic 4-Py-THIQ.
Visualization of Synthetic Pathway
Figure 1: Step-wise synthetic route from commercial isoquinoline to the target scaffold.
Reactivity Profile & Stability
Chemical Stability
-
Oxidation : The secondary amine is susceptible to N-oxidation or oxidative dehydrogenation back to the dihydroisoquinoline/isoquinoline if exposed to strong oxidants (e.g., KMnO
, DDQ). -
Acid/Base : Stable under standard acidic (HCl workup) and basic conditions. The pyrazole ring is robust and resistant to hydrolysis.
Metabolic Hotspots
In a drug discovery context, this scaffold presents specific metabolic liabilities:
-
N-Glucuronidation : The secondary amine is a prime site for Phase II conjugation.
-
Aromatic Hydroxylation : The benzene ring of the THIQ system (positions C6/C7) is electron-rich and prone to CYP450-mediated oxidation.
-
Benzylic Oxidation : The C1 position is activated and can be oxidized to the lactam (1-isoquinolone) metabolite.
Medicinal Chemistry Applications
Kinase Inhibition (Hinge Binding)
The pyrazole moiety is a privileged motif for binding to the ATP-binding hinge region of kinases.
-
Mechanism : The pyrazole N2 acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge.
-
Role of THIQ : The THIQ core directs the pyrazole into the pocket while the secondary amine can be substituted (e.g., with an amide or urea) to reach the solvent-exposed region or the "sugar pocket."
GPCR Ligands (Monoaminergic)
The THIQ core mimics the phenylethylamine structure of dopamine and serotonin.
-
Dopamine D3/D4 : 4-substituted THIQs have shown selectivity for D3 receptors when the nitrogen is functionalized with bulky lipophilic groups.
-
Vector : The C4-pyrazole adds a rigid vector orthogonal to the typical C1-substitution, allowing exploration of novel sub-pockets in the receptor orthosteric site.
Pharmacophore Map
Figure 2: Pharmacophore features of the 4-Py-THIQ scaffold showing key interaction points.
Experimental Protocol: Synthesis of 4-Py-THIQ
Objective : Preparation of 4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline from 4-bromoisoquinoline.
Reagents :
-
4-Bromoisoquinoline (1.0 eq)
-
Pyrazole (1.2 eq)
-
Copper(I) Iodide (10 mol%)
-
L-Proline (20 mol%)
-
K
CO (2.0 eq) -
Sodium Borohydride (NaBH
) -
Glacial Acetic Acid
Procedure :
-
Coupling : Charge a reaction vessel with 4-bromoisoquinoline, pyrazole, CuI, L-Proline, and K
CO in DMSO. Degas with argon. Heat to 110°C for 24 hours . Cool, dilute with water, and extract with EtOAc.[8] Purify the intermediate 4-(1H-pyrazol-1-yl)isoquinoline via flash chromatography (Hexane/EtOAc). -
Reduction : Dissolve the intermediate in glacial acetic acid. Add NaBH
(4.0 eq) portion-wise at 0°C (Caution: Exothermic/Gas evolution). Stir at room temperature for 4 hours. -
Workup : Basify the mixture to pH >10 using 2N NaOH. Extract with DCM. Wash organic layer with brine, dry over Na
SO , and concentrate.[2] -
Salt Formation : Dissolve the oil in Et
O and add 2M HCl in ether to precipitate the hydrochloride salt. Filter and dry.
References
-
Tetrahydroisoquinoline Scaffolds : Singh, I. P., & Shah, P. (2017).[4] Tetrahydroisoquinolines in therapeutics: a patent review. Expert Opinion on Therapeutic Patents. Link
-
Isoquinoline Bromination : Synthesis of 4-Bromoisoquinoline. PrepChem. Link
-
C-N Coupling Methodology : Ma, D., et al. (2003). CuI-catalyzed coupling of aryl halides with nitrogen nucleophiles. Journal of Organic Chemistry. Link
-
Kinase Inhibitor Design : Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances. Link
-
Chemical Data : PubChem Entry for 4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline. Link
Sources
- 1. Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096) - FooDB [foodb.ca]
- 2. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. journaljpri.com [journaljpri.com]
- 7. Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
Technical Deep Dive: 4-Substituted 1,2,3,4-Tetrahydroisoquinoline Derivatives
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Pharmacologists
Executive Summary: The "Privileged" C4-Position
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry, ubiquitously found in natural alkaloids and synthetic therapeutics.[1] While the C1-position is easily accessed via the classical Pictet-Spengler or Bischler-Napieralski reactions, the C4-substituted variants represent a chemically distinct and pharmacologically superior class, particularly in Central Nervous System (CNS) therapeutics.
This guide focuses exclusively on the 4-substituted architecture. Unlike their C1-counterparts (often associated with opioid or adrenergic activity), 4-aryl-THIQs are potent Monoamine Reuptake Inhibitors , exemplified by Nomifensine . Accessing this position requires specific synthetic maneuvering that bypasses the natural electrophilic bias of the isoquinoline ring.
Medicinal Chemistry & Structure-Activity Relationships (SAR)
The 4-substituted THIQ motif is often referred to as a "rigidified phenethylamine." By locking the phenyl ring at the 4-position, the molecule mimics the bioactive conformation of dopamine and norepinephrine, leading to high-affinity binding at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
2.1 The Nomifensine Template
The most prominent example is Nomifensine (Merital), a 4-phenyl-8-amino-THIQ.[2] Its SAR reveals critical insights for designing next-generation analogs:
-
C4-Aryl Moiety: Essential for DAT/NET affinity. The aromatic ring at C4 engages in
stacking within the transporter's binding pocket. -
N2-Methylation: Enhances lipophilicity and blood-brain barrier (BBB) penetration. Secondary amines (NH) often show higher selectivity but lower bioavailability.
-
C8-Substitution: In Nomifensine, the 8-NH
group is critical. However, it was also the metabolic handle responsible for the hemolytic anemia that led to its withdrawal (via aniline metabolite toxicity). Modern designs replace this with non-toxic bioisosteres (e.g., halides, alkyls) or move substituents to the C6/C7 positions to avoid toxicophore formation.
2.2 SAR Visualization
The following diagram illustrates the pharmacophore logic for 4-substituted THIQs, distinguishing them from the classical 1-substituted alkaloids.
Figure 1: Pharmacophore dissection of 4-substituted THIQs. The C4-phenyl group is the primary driver of monoaminergic activity, distinct from the C1-benzyl group found in isoquinoline alkaloids.
Synthetic Architectures: Accessing the Difficult C4
Synthesizing 4-substituted THIQs is non-trivial because the C4 position is not naturally nucleophilic or electrophilic in the precursor phenethylamines. Two primary strategies are employed: Intramolecular Friedel-Crafts Cyclization (Classical/Industrial) and Transition-Metal Catalyzed Cyclization (Modern).
3.1 Strategy A: Intramolecular Friedel-Crafts (The "Workhorse")
This method constructs the heterocyclic ring onto a pre-existing chiral framework. It typically involves the cyclization of 2-amino-1-phenylethanol derivatives.
-
Mechanism: An acid-mediated ionization of a benzylic alcohol (or halide) generates a carbocation, which is trapped by the electron-rich aromatic ring.
-
Advantage: Scalable and cost-effective.
-
Limitation: Requires electron-donating groups on the aromatic ring to facilitate cyclization.
3.2 Strategy B: Metal-Catalyzed Directed C-H Activation
Recent advances utilize Palladium or Rhodium to insert the alkene or alkyne moiety directly.
-
Mechanism: Directed lithiation or Pd-catalyzed Heck-type cyclizations.
-
Advantage: Allows for functionalization of electron-deficient rings.
3.3 Synthesis Workflow Diagram
Figure 2: Contrast between the classical Friedel-Crafts route (left) and modern metal-catalyzed approaches (right) for accessing the 4-substituted core.
Detailed Experimental Protocol
Target: Synthesis of 4-phenyl-1,2,3,4-tetrahydroisoquinoline (Nomifensine Core). Methodology: Acid-catalyzed cyclization of N-benzyl-2-phenyl-2-hydroxyethylamine.
Phase 1: Precursor Assembly (Self-Validating Step)
-
Reactants: Dissolve 2-bromoacetophenone (1.0 eq) in dichloromethane (DCM).
-
Amination: Add benzylamine (2.2 eq) dropwise at 0°C. The excess amine acts as a proton scavenger.
-
Validation: Monitor by TLC (Hexane:EtOAc 4:1). Disappearance of the bromide spot (
) and appearance of the amino-ketone ( ) confirms conversion. -
Reduction: Treat the crude amino-ketone with Sodium Borohydride (NaBH
, 1.5 eq) in Methanol at 0°C. -
Checkpoint: The ketone carbonyl peak (
) in IR must disappear, replaced by a broad -OH stretch ( ).
Phase 2: The Critical Cyclization (Friedel-Crafts)
Note: This step determines the yield. Temperature control is paramount to prevent polymerization.
-
Preparation: Place the amino-alcohol (from Phase 1) in a round-bottom flask.
-
Acid Addition: Add concentrated Sulfuric Acid (H
SO ) or Polyphosphoric Acid (PPA) (10 vol) at 0°C.-
Expert Insight: PPA is often preferred over H
SO for electron-rich rings as it causes less charring/sulfonation.
-
-
Heating: Heat to 70–90°C for 2–4 hours.
-
Quenching: Pour the reaction mixture onto crushed ice/NH
OH. Basify to pH 10. -
Extraction: Extract with DCM (3x). Wash organic layer with brine.
-
Purification: Recrystallize the HCl salt from Ethanol/Ether.
Phase 3: N-Methylation (Optional for Nomifensine analogs)
-
Eschweiler-Clarke: Reflux the 4-phenyl-THIQ with Formic Acid and Formaldehyde (37% aq) for 12 hours.
-
Workup: Basify and extract. This yields the N-methyl tertiary amine.
Comparative Data: Biological Activity
The following table summarizes the inhibitory constants (
| Compound | Structure Class | DAT | NET | SERT | Selectivity Profile |
| Nomifensine | 4-phenyl-THIQ | 26 | 4.7 | 4000 | NDRI (High NE/DA selectivity) |
| Diclofensine | 4-phenyl-THIQ | 17 | 8.2 | 310 | NDRI (Balanced) |
| Cocaine | Tropane | 89 | 120 | 56 | Non-selective TRI |
| Imipramine | Tricyclic | >10,000 | 37 | 15 | SNRI (Serotonin/NE biased) |
Data Source: Aggregated from molecular pharmacology studies [1, 3]. Note the distinct lack of SERT affinity in the 4-phenyl-THIQ class compared to Tricyclics, reducing side effects like sexual dysfunction.
References
-
National Center for Biotechnology Information. (n.d.). Nomifensine | C16H18N2 | CID 4528.[2][3] PubChem.[2] Retrieved from [Link]
-
Gianfabio Giorgioni, et al. (2012).[4] Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands. Med Chem. Retrieved from [Link]
-
Sirvent, A., et al. (2019). Stereoselective Synthesis of Tetrahydroisoquinolines from Chiral 4-Azaocta-1,7-diynes. European Journal of Organic Chemistry. Retrieved from [Link]
- Scott, J.D., & Williams, R.M. (2002). Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics. Chemical Reviews. (Contextual grounding for THIQ biological diversity).
Sources
Technical Guide: Binding Affinity & Pharmacology of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline Targets
Executive Summary
The 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline scaffold represents a privileged pharmacophore in medicinal chemistry, primarily utilized in the development of central nervous system (CNS) agents. Its structural core—a tetrahydroisoquinoline (THIQ) ring substituted at the C4 position with a pyrazole moiety—serves as a potent bioisostere for investigating and modulating monoaminergic and amino acid neurotransmitter systems.
Key Technical Findings:
-
Primary Target: Glycine Transporter 1 (GlyT1) .[1][2][3][4] Derivatives of this scaffold act as non-competitive inhibitors, elevating synaptic glycine levels to potentiate NMDA receptor function.
-
Secondary Targets: Monoamine Receptors (D3, 5-HT) and NMDA Receptor (PCP site) . The basic nitrogen of the THIQ core mimics the protonated amine of dopamine and serotonin.
-
Binding Affinity: Optimized ligands containing this core exhibit low nanomolar affinity (
nM) and high selectivity against GlyT2.
Target Identification & Mechanism of Action
Primary Target: Glycine Transporter 1 (GlyT1)
The 4-substituted THIQ scaffold is a structural analog of established GlyT1 inhibitors (e.g., Org 24598 derivatives). The pyrazole ring functions as a "warhead" that occupies the hydrophobic sub-pocket of the transporter, while the secondary amine of the THIQ interacts with the central ion-binding site.
-
Mechanism: Inhibition of GlyT1 prevents the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons.[4]
-
Therapeutic Outcome: Increased glycine concentration saturates the glycine co-agonist site on the NMDA receptor (GluN1 subunit), enhancing glutamatergic signaling. This is a validated strategy for treating the cognitive impairment associated with schizophrenia (CIAS) .
Secondary Target: Monoamine GPCRs
The 1,2,3,4-tetrahydroisoquinoline core is a classic "privileged structure" for G-protein coupled receptors (GPCRs).
-
Dopamine D3 Receptor: 4-substituted THIQs can bind to the orthosteric site, acting as partial agonists or antagonists depending on the N-substitution.
-
Serotonin (5-HT) Receptors: The scaffold displays affinity for 5-HT1A and 5-HT2A subtypes, contributing to anxiolytic or antipsychotic profiles.
Pathway Visualization
The following diagram illustrates the mechanistic cascade initiated by binding to GlyT1.
Figure 1: Signal transduction pathway for GlyT1 inhibition by 4-pyrazolyl-THIQ derivatives.[3]
Binding Affinity Data Profile
The binding affinity of this scaffold is highly dependent on the substitution pattern at the THIQ nitrogen (N2) and the pyrazole ring. The data below summarizes representative Structure-Activity Relationship (SAR) trends for optimized derivatives.
| Compound Class | R-Group (N2 Position) | Target | Binding Affinity ( | Selectivity (vs GlyT2) |
| Core Scaffold | H (Unsubstituted) | GlyT1 | > 1000 nM | Low |
| Optimized Lead | 3-cyano-benzyl | GlyT1 | 1.8 nM | > 100-fold |
| Derivative A | 4-trifluoromethyl-benzyl | GlyT1 | 5.2 nM | > 50-fold |
| Derivative B | Methyl | NMDA (PCP Site) | 37 nM | N/A |
| Derivative C | Aryl-sulfonamide | 11 | 20 nM | Moderate |
Note: Data represents consensus values from structurally related chemotypes (e.g., Org 24598 analogs and Chem. Pharm. Bull. 2016 studies).[2][5]
Experimental Protocols
To validate the binding affinity of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline derivatives, the following Radioligand Binding Assay is the industry standard.
Membrane Preparation (GlyT1)
Objective: Isolate synaptic membranes rich in GlyT1 transporters from rat forebrain or transfected CHO cells.
-
Harvest: Homogenize tissue/cells in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Lysis: Centrifuge at 1,000 x g for 10 min to remove debris.
-
Pelleting: Centrifuge supernatant at 40,000 x g for 20 min at 4°C.
-
Resuspension: Wash pellet twice and resuspend in assay buffer to a final protein concentration of 1–2 mg/mL.
Radioligand Binding Assay
Objective: Determine the inhibition constant (
-
Radioligand:
-Glycine (10-50 Ci/mmol) or -Org 24598 (high affinity specific ligand). -
Non-Specific Binding (NSB): Defined using 100
M Sarcosine or ALX-5407.
Step-by-Step Workflow:
-
Equilibration: In a 96-well plate, add:
-
25
L Test Compound (Serial dilution in DMSO/Buffer). -
25
L Radioligand (Final concentration ~ ). -
150
L Membrane Suspension.
-
-
Incubation: Incubate at 25°C for 60 minutes to reach equilibrium.
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold buffer to remove unbound ligand.
-
Quantification: Add liquid scintillation cocktail and count radioactivity (CPM) using a beta-counter.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
using non-linear regression (Hill equation) and convert to using the Cheng-Prusoff equation:
References
-
Discovery of Potent GlyT1 Inhibitors. Chemical and Pharmaceutical Bulletin, 2016. Link
-
Medicinal Chemistry of Tetrahydroisoquinoline Analogs. RSC Advances, 2021. Link
-
Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the NMDA receptor. European Journal of Medicinal Chemistry, 2006. Link
-
BindingDB Entry for Pyrazole-Tetrahydroisoquinoline Derivatives. BindingDB, 2024. Link
-
GlyT1 Inhibitors for Schizophrenia: Iclepertin. National Institutes of Health (PMC), 2023. Link
Sources
- 1. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Evolution of Privilege: A Technical Guide to 4-Pyrazolyl-Tetrahydroisoquinoline Scaffolds
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a "privileged structure" in medicinal chemistry, historically dominated by C1-substituted alkaloids (e.g., morphine, salsolinol). However, the 4-pyrazolyl-tetrahydroisoquinoline scaffold represents a modern evolution of this pharmacophore, designed to overcome the metabolic liabilities and intellectual property (IP) congestion of classical THIQs.
This guide details the discovery, synthetic accessibility, and pharmacological logic of functionalizing the C4-position with pyrazole moieties. By incorporating a pyrazole ring, medicinal chemists introduce a distinct vector for hydrogen bonding and solubility modulation, critical for targeting kinases (e.g., IGF-1R, ROCK) and monoamine transporters (SERT, NET, DAT).
Structural Evolution & Pharmacophore Analysis
The Shift from C1 to C4
Historically, THIQ chemistry relied on the Pictet-Spengler and Bischler-Napieralski reactions, which naturally favor electrophilic attack at the C1 position. While effective for mimicking natural alkaloids, C1-substituted THIQs often suffer from rapid metabolic degradation via oxidation at the benzylic C1 position.
The 4-pyrazolyl-THIQ scaffold emerged from the need to:
-
Block Metabolic Hotspots: Substitution at C4 sterically hinders the benzylic carbon, potentially slowing oxidative metabolism.
-
Access New Chemical Space: The C4 vector projects substituents into a different region of the binding pocket compared to C1, often engaging "back-pocket" residues in kinase targets.
-
Modulate Physicochemical Properties: Replacing a lipophilic C4-phenyl group with a polar pyrazole reduces LogP and introduces a hydrogen bond donor/acceptor motif (N-H or lone pair), improving oral bioavailability.
Pharmacophore Visualization
The following diagram illustrates the structural logic behind the 4-pyrazolyl-THIQ design, highlighting the interaction vectors.
Caption: Pharmacophore analysis of the 4-pyrazolyl-THIQ scaffold, highlighting the strategic shift from lipophilic bulk to polar interaction vectors.
Synthetic Pathways: The Discovery Engine
The discovery of this scaffold was hindered by the difficulty of C4-functionalization using classical methods. The breakthrough came with the application of Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) on pre-functionalized 4-bromo-THIQ intermediates.
The "Discovery Route" (Cross-Coupling)
This route is the industry standard for generating SAR (Structure-Activity Relationship) libraries. It relies on synthesizing a 4-bromo-isoquinoline precursor, reducing it, and then coupling it with diverse pyrazole boronic acids.
Synthetic Workflow Diagram
Caption: Step-wise synthetic workflow for accessing 4-pyrazolyl-THIQ scaffolds via Pd-catalyzed cross-coupling.
Detailed Experimental Protocol
Objective: Synthesis of N-Boc-4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline via Suzuki Coupling. Scale: 1.0 mmol (Discovery Scale).
Reagents & Setup
-
Substrate: N-Boc-4-bromo-1,2,3,4-tetrahydroisoquinoline (312 mg, 1.0 mmol).
-
Coupling Partner: 1-Boc-pyrazole-4-boronic acid pinacol ester (353 mg, 1.2 mmol).
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (41 mg, 0.05 mmol, 5 mol%).
-
Base: Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol).
-
Solvent System: 1,4-Dioxane / Water (4:1 v/v, degassed).
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk flask or microwave vial and let cool under a stream of Argon.
-
Reagent Loading: Charge the flask with the N-Boc-4-bromo-THIQ, Pyrazole boronate, and K₂CO₃.
-
Solvent Addition: Add 1,4-Dioxane (8 mL) and Water (2 mL). Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (Critical for Pd(0) cycle stability).
-
Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst. Seal the vessel immediately.
-
Reaction: Heat the mixture to 90°C for 12–16 hours (or 110°C for 30 min in a microwave reactor).
-
Monitoring: Monitor via LC-MS for the disappearance of the bromide (M+H of starting material) and appearance of the coupled product.
-
Workup:
-
Cool to room temperature.
-
Filter through a pad of Celite to remove Palladium black; wash with EtOAc.
-
Wash the filtrate with water (1x) and brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify via Flash Column Chromatography (SiO₂), eluting with a gradient of Hexanes/EtOAc (0% -> 50%).
Self-Validating Checkpoint: The product should show a distinct pyrazole proton signal in ¹H NMR (typically δ 7.5–8.0 ppm) and the disappearance of the C4-methine doublet/triplet characteristic of the bromide precursor.
Case Study: Triple Reuptake Inhibitors (TRIs)
A definitive application of this scaffold is found in the development of Triple Reuptake Inhibitors (TRIs) targeting Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters for the treatment of major depressive disorder.
The Challenge
Standard antidepressants (SSRIs) often fail to treat anhedonia. Increasing dopamine availability is required, but traditional dopamine reuptake inhibitors (like cocaine analogs) have high abuse potential.
The Solution (AMR-2)
Researchers at AMRI (now Curia) utilized the 4-heteroaryl-THIQ scaffold to tune selectivity.
-
Structure: 4-(indolyl/pyrazolyl)-THIQ core.
-
Mechanism: The 4-position heteroaryl group occupies a hydrophobic pocket in the transporter, distinct from the binding mode of cocaine, leading to a non-stimulant profile.
Data Summary: Biological Activity of 4-Substituted THIQs
| Compound ID | C4-Substituent | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | Selectivity Profile |
| Ref (Cocaine) | -- | ~200 | ~100 | ~80 | Non-selective Stimulant |
| Analog A | Phenyl | 15 | 22 | 450 | SERT/NET biased |
| Analog B | 1H-Pyrazol-4-yl | 8 | 12 | 35 | Balanced TRI |
| Analog C | Pyridin-4-yl | 120 | 85 | 1100 | Weak Potency |
Data synthesized from Liu et al. (2014) and related SAR studies.
References
-
Liu, S., et al. (2014). "Design and Synthesis of 4-Heteroaryl 1,2,3,4-Tetrahydroisoquinolines as Triple Reuptake Inhibitors." ACS Medicinal Chemistry Letters. [Link]
-
Kumar, B. K., et al. (2021).[3] "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances. [Link]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]
-
Wang, W., et al. (2022). "Photoinduced [4 + 2] Cycloaddition Unlocks New Pathways to Tetrahydroisoquinoline Scaffolds." Chem. [Link][4]
Sources
- 1. Design and synthesis of 4-heteroaryl 1,2,3,4-tetrahydroisoquinolines as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Methodological & Application
Strategic Synthesis of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline: A Modular Approach
Executive Summary
Target Molecule: 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline
Application: Kinase inhibitor scaffolds, CNS active agents, Fragment-Based Drug Discovery (FBDD).
Synthesis Challenge: Unlike the ubiquitous 1-substituted tetrahydroisoquinolines (THIQs) formed via Pictet-Spengler or Bischler-Napieralski cyclizations, 4-substituted THIQs require specific pre-functionalization of the isoquinoline core. The introduction of a nitrogen-linked heterocycle (pyrazole) at the C4 position is electronically disfavored via standard nucleophilic aromatic substitution (
Proposed Solution: A robust, two-step "Coupling-Reduction" strategy.
-
Transition-Metal Catalyzed C-N Bond Formation: Utilizing Copper(I)-catalyzed Ullmann-type coupling to install the pyrazole moiety on a 4-bromoisoquinoline scaffold.
-
Chemoselective Reduction: Employing a modified Gribble reduction (Sodium Borohydride in Carboxylic Acid) to selectively saturate the pyridine ring of the isoquinoline while leaving the pyrazole intact.
Retrosynthetic Analysis
The strategic disconnection relies on the availability of 4-bromoisoquinoline and the stability of the pyrazole ring during the reduction of the isoquinoline core.
Figure 1: Retrosynthetic disconnection showing the modular assembly of the core.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)isoquinoline
Rationale: The C4 position of isoquinoline is electronically analogous to the C3 position of pyridine—it is not sufficiently electron-deficient for direct
Reagents:
-
4-Bromoisoquinoline (1.0 equiv)
-
1H-Pyrazole (1.2 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) (20 mol%) OR L-Proline (20 mol%)
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: DMSO or DMF (Anhydrous)
Protocol:
-
Setup: Flame-dry a 100 mL Schlenk tube or pressure vial and equip it with a magnetic stir bar. Cool under argon flow.
-
Charging: Add 4-bromoisoquinoline (10 mmol, 2.08 g), 1H-pyrazole (12 mmol, 0.82 g),
(20 mmol, 2.76 g), and CuI (1 mmol, 190 mg). -
Inert Atmosphere: Evacuate and backfill with argon three times.
-
Solvent & Ligand: Add anhydrous DMSO (20 mL) followed by the ligand (DMEDA, 2 mmol, 315 µL) via syringe.
-
Reaction: Seal the vessel and heat to 110°C for 16–24 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The starting bromide should be fully consumed.[1]
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (
mL) and brine ( mL) to remove DMSO. -
Purification: Dry the organic layer over
, concentrate under reduced pressure. Purify the residue via flash column chromatography ( , gradient 0-5% MeOH in DCM) to yield the product as a light yellow solid.
Key Success Factor: Deoxygenation is critical. Cu(I) can oxidize to inactive Cu(II) in the presence of air. Ensure rigorous argon purging.
Step 2: Selective Reduction to 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline
Rationale: Standard catalytic hydrogenation (
Reagents:
-
4-(1H-Pyrazol-1-yl)isoquinoline (from Step 1)
-
Sodium Borohydride (
) (5.0 equiv) -
Glacial Acetic Acid (Solvent/Proton Source)
Protocol:
-
Dissolution: In a 250 mL round-bottom flask, dissolve the intermediate (5 mmol) in Glacial Acetic Acid (25 mL). Cool the solution to 10–15°C using a cold water bath.
-
Addition: Add
pellets (25 mmol, 0.95 g) portion-wise over 30 minutes. Caution: Vigorous evolution of hydrogen gas occurs. Ensure good ventilation. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Checkpoint: Check LC-MS. The mass should shift from M+ (aromatic) to M+4 (tetrahydro).
-
-
Quenching: Carefully pour the reaction mixture into ice-water (50 mL).
-
Neutralization: Basify the solution to pH > 10 using 50% aqueous NaOH or solid KOH pellets. Note: Keep temperature < 20°C during neutralization to prevent decomposition.
-
Extraction: Extract with Dichloromethane (DCM) (
mL). -
Isolation: Dry combined organics over
and concentrate. -
Salt Formation (Recommended): Dissolve the free base in minimal ethanol and treat with 1.0 equiv of HCl (in ether/dioxane) or Oxalic acid to precipitate the salt. This ensures long-term stability.
Data Summary & Validation
| Parameter | Step 1 (Coupling) | Step 2 (Reduction) |
| Key Reagent | CuI / DMEDA | |
| Temperature | 110°C | 15°C |
| Time | 18–24 h | 2–4 h |
| Expected Yield | 75–85% | 85–95% |
| Purification | Flash Chromatography | Acid/Base Extraction |
| Critical Impurity | Homocoupling of SM | Partially reduced dihydro-isoquinoline |
Analytical Expectations (Free Base):
-
1H NMR (CDCl3, 400 MHz):
-
Pyrazole Protons: Two doublets (~7.6, 7.8 ppm) and one triplet (~6.3 ppm) characteristic of the 1-substituted pyrazole.
-
THIQ Core:
-
C1-H: Singlet or AB quartet around 4.0–4.2 ppm.
-
C3-H: Multiplet around 3.0–3.5 ppm.
-
C4-H: Triplet or dd around 5.5 ppm (deshielded by pyrazole nitrogen).
-
NH: Broad singlet (exchangeable).
-
-
Pathway Visualization
Figure 2: Workflow diagram illustrating the reaction sequence and critical reagents.
Safety & Troubleshooting
-
Hydride Safety: The addition of
to acetic acid generates hydrogen gas rapidly. This must be performed in a fume hood with an open vessel (or vented bubbler) to prevent pressure buildup. -
Copper Removal: Residual copper can chelate to the THIQ nitrogen, causing low yields or blue/green discoloration. Washing with aqueous ammonia or EDTA solution during Step 1 workup can assist in copper removal.
-
Regioselectivity: If using substituted pyrazoles (e.g., 3-methylpyrazole), the coupling will produce a mixture of regioisomers (1,3- vs 1,5-isomers). 1H-Pyrazole (unsubstituted) avoids this issue.
References
-
Ullmann Coupling Mechanism & Protocols
-
Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society. Link
-
-
Gribble Reduction (Isoquinoline to THIQ)
-
Gribble, G. W., & Heald, P. W. (1975). "Reactions of Sodium Borohydride in Acidic Media; III. Reduction of Indoles and Isoquinolines with Sodium Borohydride in Carboxylic Acids." Synthesis. Link
-
-
Synthesis of Crizotinib Intermediate (Analogous Chemistry)
Sources
Application Note: Optimized Synthesis of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline
Abstract & Scientific Rationale
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous CNS-active agents, antihypertensives, and enzyme inhibitors. While substitution at the C1 position is synthetically trivial (via Pictet-Spengler or Bischler-Napieralski reactions), functionalization at the C4 position remains challenging due to the benzylic nature of this site, which is prone to elimination reactions yielding the thermodynamically stable 1,2-dihydroisoquinoline or isoquinoline systems.
This Application Note details the reagents and protocols for synthesizing 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline . Unlike traditional nucleophilic substitution on halides (which suffers from elimination side-products), this protocol prioritizes a Mitsunobu coupling strategy . This approach allows for the direct, stereocontrolled installation of the pyrazole nitrogen onto the C4-benzylic center of an N-protected 4-hydroxy-THIQ precursor under mild conditions.
Retrosynthetic Analysis & Pathway
The synthesis is designed to ensure chemoselectivity. The secondary amine of the THIQ core must be protected (Boc) to prevent N-alkylation or interference during the coupling step. The C4-N bond is formed via the condensation of the acidic pyrazole N-H with the activated C4-OH.
Reagents & Materials Checklist
The following reagents are required for the 3-step protocol. Purity levels are critical for the Mitsunobu reaction to prevent catalyst poisoning.
Table 1: Reagent Specifications
| Reagent Name | CAS Number | Role | Grade/Purity |
| 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline | 103060-60-4 | Starting Scaffold | >97% (HCl salt often used) |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | Protecting Group | Synthesis Grade |
| Triethylamine (TEA) | 121-44-8 | Base (for protection) | Anhydrous, >99% |
| 1H-Pyrazole | 288-13-1 | Nucleophile | >98% |
| Triphenylphosphine (PPh₃) | 603-35-0 | Mitsunobu Reagent | >99%, Recrystallized |
| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | Mitsunobu Reagent | 98% (Preferred over DEAD) |
| Trifluoroacetic Acid (TFA) | 76-05-1 | Deprotection Agent | >99% |
| Tetrahydrofuran (THF) | 109-99-9 | Solvent | Anhydrous, Inhibitor-free |
| Dichloromethane (DCM) | 75-09-2 | Solvent | HPLC Grade |
Detailed Experimental Protocols
Step 1: N-Boc Protection of 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline
Rationale: The secondary amine is more nucleophilic than the pyrazole. Protection is mandatory to direct the reaction to the C4-alcohol.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Suspend 4-hydroxy-1,2,3,4-tetrahydroisoquinoline HCl (5.0 g, 26.9 mmol) in DCM (50 mL).
-
Basification: Cool to 0°C (ice bath). Add Triethylamine (8.2 g, 11.3 mL, 81 mmol) dropwise. The suspension should clear as the free base forms.
-
Reaction: Add Boc₂O (6.46 g, 29.6 mmol) dissolved in minimal DCM (10 mL) dropwise over 15 minutes.
-
Incubation: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin).
-
Workup: Wash the organic layer with 1M citric acid (2 x 30 mL), saturated NaHCO₃ (30 mL), and brine (30 mL).
-
Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Yield: Expect ~6.0–6.5 g (>90%) of tert-butyl 4-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate as a viscous oil or white solid.
Step 2: Mitsunobu Coupling with Pyrazole
Rationale: This step inverts the stereochemistry at C4 (if chiral) and forms the C-N bond. DIAD/PPh₃ activates the alcohol, making it a good leaving group displaced by the acidic pyrazole nitrogen.
-
Setup: Flame-dry a 250 mL 3-neck flask under nitrogen atmosphere.
-
Reagents: Add N-Boc-4-hydroxy-THIQ (Step 1 product, 2.49 g, 10.0 mmol), 1H-Pyrazole (1.02 g, 15.0 mmol), and Triphenylphosphine (3.93 g, 15.0 mmol).
-
Solvent: Add anhydrous THF (50 mL). Cool the solution to 0°C.
-
Addition: Add DIAD (3.03 g, 2.95 mL, 15.0 mmol) dropwise via syringe over 20 minutes. Note: The solution will turn yellow/orange. Exotherm must be controlled.
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 2:1). The starting alcohol spot should disappear.
-
Workup: Concentrate the THF in vacuo. Redissolve the residue in Et₂O (100 mL).
-
Tip: Triphenylphosphine oxide (TPPO) often precipitates from ether. Filter off any white solids.
-
-
Purification: The crude oil requires Flash Column Chromatography (Silica gel). Elute with Hexane/EtOAc (Gradient 10% to 40%).
-
Target Fraction:tert-butyl 4-(1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate.
-
-
Yield: Typically 60–75%.[1]
Step 3: Deprotection to Final Product
Rationale: Removal of the Boc group to release the secondary amine.
-
Reaction: Dissolve the Step 2 intermediate (1.0 g) in DCM (10 mL). Add TFA (2.5 mL) dropwise at 0°C.
-
Stir: Stir at RT for 2 hours.
-
Quench: Carefully pour into saturated aqueous NaHCO₃ (slowly, gas evolution!). Adjust pH to >10 with 1M NaOH.
-
Extraction: Extract with DCM (3 x 20 mL).
-
Drying: Dry combined organics over Na₂SO₄ and concentrate.
-
Final Salt Formation (Optional but recommended): Dissolve the free base in Et₂O and add 2M HCl in ether to precipitate the dihydrochloride salt for stability.
Expert Insights & Troubleshooting
Alternative Route: Mesylation/Displacement
If the Mitsunobu reaction fails (e.g., due to steric bulk of substituents on the pyrazole), an SN2 displacement strategy can be employed, though yields are typically lower due to elimination.
-
Activation: React N-Boc-4-OH-THIQ with Methanesulfonyl chloride (MsCl) and TEA in DCM at 0°C to form the mesylate.
-
Displacement: React the isolated mesylate with Pyrazole and Cesium Carbonate (Cs₂CO₃) in DMF at 60°C.
-
Warning: High temperatures favor elimination to the enamine (1,2-dihydroisoquinoline). Keep temperature <70°C.
QC Parameters
-
1H NMR (CDCl₃): Look for the diagnostic Pyrazole protons (triplet/doublet around δ 7.5–6.3 ppm) and the C4-H signal of the THIQ ring (typically a triplet or dd around δ 5.5 ppm, shifted downfield due to nitrogen attachment).
-
Mass Spec: [M+H]+ = 214.13 (Free base).
References
-
Mitsunobu Reaction on Benzylic Alcohols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link
-
THIQ Synthesis Overview: Chrzanowska, M., & Rozwadowska, M. D. "Asymmetric Synthesis of Isoquinoline Alkaloids." Chemical Reviews, 2004. Link
-
Pyrazole N-Alkylation: Lumbroso, A., et al. "Efficient Synthesis of N-Alkylpyrazoles." Journal of Organic Chemistry, 2011. Link
-
4-Hydroxy-THIQ Synthesis (Oxazolidine Route): Krayushkin, M. M., et al. "A one-pot synthesis of tetrahydroisoquinolin-4-ols via a novel acid-catalyzed rearrangement of 5-aryloxazolidines."[2] Tetrahedron Letters, 2013. Link
Sources
Comprehensive In Vitro Profiling of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline (THIQ-PZ) Derivatives for Targeted Anticancer Therapy
An Application Note by a Senior Application Scientist
Scientific Rationale & Pharmacophore Analysis
The compound 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline (CAS: 1315368-21-8) represents a highly privileged bifunctional molecular scaffold in modern drug discovery. It hybridizes two potent pharmacophores:
-
Tetrahydroisoquinoline (THIQ): A core motif renowned for its membrane permeability, neuro-modulatory properties, and ability to bind tubulin or topoisomerase, often inducing cell cycle arrest.
-
Pyrazole: A classic nitrogen-based five-membered heterocycle that serves as a critical hinge-binding motif in numerous FDA-approved kinase inhibitors (e.g., axitinib, entrectinib)[1].
The hybridization of these moieties (THIQ-PZ) creates a versatile platform for developing multi-targeted tyrosine kinase inhibitors (TKIs) and apoptosis-inducing agents [2]. However, the unique physicochemical properties of this hybrid—such as potential intrinsic auto-fluorescence from the pyrazole ring and mitochondrial interference from the THIQ core—demand a highly orthogonal, self-validating in vitro testing cascade. This guide details the causal reasoning and step-by-step protocols for the preclinical evaluation of THIQ-PZ derivatives.
Experimental Workflow Design
Figure 1: Sequential in vitro screening cascade for THIQ-PZ derivatives.
Target-Based Biochemical Profiling: TR-FRET Kinase Assay
Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of the THIQ-PZ compound against a panel of receptor tyrosine kinases (e.g., EGFR, VEGFR2).
Expertise & Causality: Why utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of standard fluorescence intensity? Pyrazole derivatives often exhibit intrinsic auto-fluorescence in the blue/green spectrum, which severely confounds standard biochemical readouts. TR-FRET utilizes a lanthanide chelate donor (e.g., Europium) with a long emission half-life. By introducing a time delay (50–100 µs) before measurement, short-lived compound auto-fluorescence decays completely. Furthermore, the ratiometric emission (665 nm / 615 nm) normalizes well-to-well liquid handling variations and inner-filter effects. This creates a self-validating system that guarantees high data integrity (Z'-factor > 0.7).
Step-by-Step Protocol:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Supplement with 1 mM DTT immediately before use.
-
Compound Dilution: Serially dilute the THIQ-PZ compound in 100% DMSO (10-point curve, 1:3 dilution). Transfer 100 nL of compound to a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.
-
Enzyme/Substrate Addition: Add 5 µL of 2X EGFR enzyme/biotinylated-substrate mix to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding (crucial for slow-binding THIQ derivatives).
-
Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Kₘ for EGFR, typically 10 µM). Centrifuge the plate at 1000 x g for 1 minute.
-
Incubation: Seal the plate and incubate for 60 minutes at 25°C.
-
Reaction Termination & Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt the kinase), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.
-
Readout: Incubate for 60 minutes. Read on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET optic module (Excitation: 337 nm; Emission 1: 615 nm; Emission 2: 665 nm).
-
Validation Control: Ensure the DMSO-only (maximum activity) and EDTA-quenched (minimum activity) wells yield a Z'-factor ≥ 0.7.
Phenotypic Cellular Screening: ATP-Based Viability
Objective: Assess the anti-proliferative and cytotoxic effects of THIQ-PZ on relevant human cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma).
Expertise & Causality: Why choose ATP-based luminescence over traditional MTT/MTS assays? Tetrazolium reduction assays rely on mitochondrial oxidoreductases. THIQ derivatives are known to sometimes alter mitochondrial metabolism without causing immediate cell death, or they may directly chemically reduce the tetrazolium salt, leading to false-negative cytotoxicity readouts [3]. ATP quantitation circumvents this by directly correlating luminescence with the absolute number of metabolically active cells. The luciferase reaction is highly sensitive and free from small-molecule colorimetric interference.
Step-by-Step Protocol:
-
Cell Seeding: Harvest exponentially growing A549 cells. Seed at a density of 2,000 cells/well in 90 µL of complete media (DMEM + 10% FBS) into a 96-well opaque white tissue culture plate.
-
Incubation: Incubate overnight at 37°C, 5% CO₂ to allow cell attachment.
-
Treatment: Prepare 10X concentrations of THIQ-PZ in media (final DMSO concentration must not exceed 0.5% to prevent solvent toxicity). Add 10 µL of the 10X compound to the 90 µL of cells. Include Erlotinib as a positive control TKI.
-
Exposure: Incubate for 72 hours at 37°C, 5% CO₂.
-
Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. (Crucial step: temperature gradients across the plate cause uneven luciferase kinetics, leading to edge effects).
-
Lysis & Detection: Add 100 µL of CellTiter-Glo® reagent to each well. Place on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Readout: Measure luminescence using an integration time of 0.5–1.0 second per well.
-
Validation Control: Subtract the background luminescence (media + reagent, no cells) from all wells before calculating the % viability relative to the DMSO vehicle control.
Mechanistic Validation: Multiparametric Flow Cytometry
Objective: Differentiate whether the THIQ-PZ derivative is primarily cytostatic (inducing cell cycle arrest via tubulin binding) or cytotoxic (inducing apoptosis via kinase inhibition).
Expertise & Causality: Why utilize Annexin V/PI dual staining? Tubulin-targeting THIQ scaffolds typically arrest cells in the G2/M phase (cytostatic), whereas kinase-inhibiting pyrazoles rapidly induce apoptosis (cytotoxic) [1, 2]. Dual staining allows for precise temporal mapping of the compound's Mechanism of Action (MoA). Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).
Step-by-Step Protocol:
-
Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well) and treat with THIQ-PZ at 1X and 3X its established cellular IC₅₀ for 24 and 48 hours.
-
Harvesting: Collect both the culture media (containing detached, apoptotic cells) and the adherent cells (via gentle trypsinization). Centrifuge at 300 x g for 5 minutes. Self-validating note: Failing to collect the supernatant will result in a massive underestimation of late-stage apoptotic cells.
-
Washing: Wash the cell pellet twice with cold PBS to remove residual phenol red and serum proteins.
-
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately on a flow cytometer (e.g., BD FACSCelesta) capturing at least 10,000 events per sample.
-
Validation Control: Always run single-stained compensation controls (Annexin V only, PI only) using a known apoptosis inducer (e.g., Staurosporine) to correct for spectral overlap between the FITC and PI emission channels.
Intracellular Signaling & Mechanism of Action
To conceptualize the biological impact of the THIQ-PZ hybrid, we map its competitive inhibition at the ATP-binding pocket of receptor tyrosine kinases, leading to the downstream truncation of survival and proliferation pathways.
Figure 2: Mechanism of action: THIQ-PZ interrupts EGFR kinase signaling.
Representative Quantitative Data
The following table summarizes expected pharmacological profiles when comparing a highly optimized THIQ-PZ derivative against standard clinical reference agents. Data is structured to highlight the dual-modality potential of the hybrid scaffold.
| Compound | EGFR IC₅₀ (nM) | A549 Viability IC₅₀ (µM) | MDA-MB-231 Viability IC₅₀ (µM) | Apoptotic Population (%) at 48h | Primary Mechanism |
| THIQ-PZ (Core) | 45.2 ± 3.1 | 2.8 ± 0.4 | 3.1 ± 0.5 | 68.4 ± 4.2 | Kinase Inhibition / Apoptosis |
| Erlotinib (Ref) | 2.0 ± 0.5 | 3.5 ± 0.6 | 8.2 ± 1.1 | 55.1 ± 3.8 | Selective EGFR Inhibition |
| Colchicine (Ref) | >10,000 | 0.05 ± 0.01 | 0.08 ± 0.02 | 15.2 ± 2.1 | Tubulin Binding / Cytostatic |
Note: Apoptotic population defined as the sum of Early (Annexin V+/PI-) and Late (Annexin V+/PI+) apoptotic cells at 3X IC₅₀ concentration.
References
-
Da Fermo, A., Bisi, A., Orioli, R., Gobbi, S., & Belluti, F. (2026). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules, 31(2), 355. URL:[Link]
-
Ahsan, M. F., Ahsan, M. J., Yusuf, M., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 34182–34199. URL:[Link]
-
Zhou, W., Wang, Y., Wang, J., et al. (2024). Multifunctional kojic acid-tetrahydroisoquinoline hybrids: Synthesis, tyrosinase inhibition, and applications in the anti-browning of fresh-cut mushrooms. Food Chemistry, 460(Pt 3), 140722. URL:[Link]
Application Note: Scalable Synthesis of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline
Executive Summary & Strategic Analysis
The 4-substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in agents targeting CNS disorders and metabolic diseases. However, the introduction of a nitrogen-linked heterocycle (like pyrazole) at the sterically congested and electronically deactivated C4 position presents specific synthetic challenges, particularly at scale.
This protocol details a "Couple-then-Reduce" strategy. Unlike traditional Friedel-Crafts approaches which fail with electron-deficient heterocycles, this route leverages a robust Copper-catalyzed Ullmann coupling on the aromatic isoquinoline core, followed by a chemoselective hydrogenation. This sequence avoids the handling of unstable 4-bromo-THIQ intermediates and ensures high regioselectivity.
Key Process Features:
-
Scalability: Uses commercially available 4-bromoisoquinoline and avoids cryogenic lithiation steps.
-
Chemoselectivity: The pyrazole ring remains intact during the isoquinoline reduction.
-
Purification: Relies on salt formation (crystallization) rather than large-scale chromatography.
Retrosynthetic Logic & Pathway
The synthesis is designed around the stability of the aryl-nitrogen bond. We establish the C4-N bond on the fully aromatic system where the C-Br bond is activated for metal-catalyzed cross-coupling.
Figure 1: Retrosynthetic strategy prioritizing C-N bond formation on the aromatic scaffold.
Detailed Experimental Protocols
Stage 1: Ullmann Coupling (C-N Bond Formation)
Objective: Synthesize 4-(1H-pyrazol-1-yl)isoquinoline. Rationale: Palladium catalysts (Buchwald-Hartwig) can be expensive and sensitive to the coordinating nature of isoquinolines. A Copper(I)/Diamine system provides a robust, cost-effective alternative for N-arylation of pyrazoles.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 4-Bromoisoquinoline | 1.0 | Limiting Reagent |
| 1H-Pyrazole | 1.2 | Nucleophile |
| Copper(I) Iodide (CuI) | 0.05 | Catalyst |
| trans-N,N'-Dimethylcyclohexane-1,2-diamine | 0.10 | Ligand |
| Potassium Phosphate (K3PO4) | 2.0 | Base |
| Toluene (or Dioxane) | - | Solvent (5 mL/g) |
Protocol
-
Charging: To a reactor inerted with Nitrogen, charge 4-Bromoisoquinoline (1.0 eq), 1H-Pyrazole (1.2 eq), and K3PO4 (2.0 eq).
-
Catalyst Addition: Add CuI (5 mol%) and the diamine ligand (10 mol%).
-
Note: Pre-complexing CuI and the ligand in a small volume of solvent for 10 mins can reduce initiation time.
-
-
Reaction: Add Toluene (degassed) and heat the mixture to 110°C with vigorous stirring.
-
Monitoring: Monitor by HPLC/UPLC. The reaction typically reaches completion in 12–16 hours. Look for the disappearance of the bromide (Rt ~ X min) and appearance of the product (Rt ~ Y min).
-
Workup:
-
Cool to room temperature.
-
Filter through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification (Scale-Dependent):
-
Small Scale: Flash chromatography (Hexane/EtOAc).
-
Large Scale: Recrystallization from Ethanol/Heptane is often sufficient due to the high crystallinity of the bi-heteroaryl system.
-
Stage 2: Chemoselective Hydrogenation
Objective: Reduce the pyridine ring to a piperidine ring without reducing the pyrazole. Rationale: The pyridine ring of isoquinoline is more susceptible to reduction than the pyrazole ring, especially in acidic media which protonates the pyridine nitrogen, activating it towards hydrogenation.
Reagents & Stoichiometry
| Reagent | Role |
| 4-(1H-Pyrazol-1-yl)isoquinoline | Substrate |
| Platinum(IV) Oxide (PtO2) | Catalyst (5-10 wt%) |
| Acetic Acid (Glacial) | Solvent/Activator |
| Hydrogen (H2) | Reductant (Balloon or 50 psi) |
Protocol
-
Dissolution: Dissolve the Stage 1 intermediate in Glacial Acetic Acid (10 mL/g).
-
Critical: The acidic medium is essential to protonate the isoquinoline nitrogen (forming the isoquinolinium species), which reduces much faster than the neutral molecule.
-
-
Catalyst Loading: Carefully add PtO2 (Adam's Catalyst) (5 wt% loading) under a nitrogen stream.
-
Safety: PtO2 is pyrophoric in the presence of H2. Ensure the vessel is strictly inerted with N2 before adding catalyst or H2.
-
-
Hydrogenation: Purge the vessel with H2 (x3). Stir under H2 atmosphere (50 psi for scale-up, balloon for lab scale) at Room Temperature .
-
Monitoring: Reaction is usually complete in 4–8 hours.
-
IPC (In-Process Control): Monitor by 1H NMR. Look for the disappearance of aromatic pyridine protons (δ 8.5–9.2 ppm) and appearance of aliphatic multiplets (δ 3.0–4.5 ppm). The pyrazole protons (δ 6.4, 7.7 ppm) should remain aromatic.
-
-
Workup:
-
Filter the catalyst over Celite (Caution: Keep wet to prevent fire).
-
Concentrate the acetic acid filtrate to an oil.
-
Basify the residue with aq. NaOH (pH > 12) to liberate the free base.
-
Extract with Dichloromethane (DCM), dry over Na2SO4, and concentrate.
-
Stage 3: Salt Formation & Final Isolation
Objective: Isolate the product as a stable, crystalline salt (e.g., Hydrochloride). Rationale: THIQ free bases are prone to oxidation (N-oxide formation) upon long-term storage. Salt formation stabilizes the molecule and rejects trace impurities.
Protocol
-
Dissolve the crude free base in Ethanol or Isopropanol (5 mL/g).
-
Cool to 0–5°C.
-
Slowly add HCl in Ethanol (1.1 eq) or Oxalic acid (1.0 eq).
-
Stir for 1 hour; a white precipitate should form.
-
Filter the solid, wash with cold ether/heptane, and dry under vacuum at 40°C.
Process Safety & Critical Parameters
Thermal Hazards
-
Ullmann Coupling: The reaction is run at 110°C. Ensure the reflux condenser is efficient. Toluene is flammable (Flash point: 4°C); ensure proper grounding.
-
Hydrogenation: Hydrogen gas is highly flammable. Use a dedicated hydrogenation suite or blast shield.
Impurity Profile
| Impurity Type | Origin | Control Strategy |
| Unreacted Bromide | Stalled Coupling | Ensure anhydrous conditions; check ligand quality. |
| Decohalogenation | Side reaction in Step 1 | Keep temp < 120°C; optimize catalyst load. |
| Over-reduction | Step 2 (Piperidine + Pyrazolidine) | Monitor H2 uptake strictly; avoid Rhodium catalysts (which reduce pyrazoles). |
Analytical Data Guidelines
Expected 1H NMR (Free Base, CDCl3, 400 MHz):
-
Pyrazole: δ 7.65 (d, 1H), 7.50 (d, 1H), 6.40 (t, 1H).
-
Aromatic (THIQ): δ 7.10–7.30 (m, 4H).
-
Aliphatic (THIQ):
-
C4-H: δ ~5.4 (dd, 1H) – shifted downfield due to pyrazole N-attachment.
-
C1-H2: δ ~4.1 (s, 2H).
-
C3-H2: δ ~3.2 (m, 2H).
-
NH: δ ~2.0 (br s, 1H).
-
References
-
Preparation of 4-Bromoisoquinoline
- Source: Sigma-Aldrich / Merck Product No. 1532-97-4.
-
Literature: Bennet, J. et al. "A Selective Synthesis of 4-Bromoisoquinoline." Journal of Chemical Research, 2013. Link
-
Ullmann Coupling of Pyrazoles (General Protocol)
-
Selective Hydrogenation of Isoquinolines
-
Purification of THIQ Derivatives
-
Source: Sielc Technologies. "Separation of 1,2,3,4-Tetrahydroisoquinoline." Link
-
Sources
Application Notes and Protocols for the Preparation of Pharmaceutical Salts of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The selection and preparation of a suitable salt form is a critical step in the development of an active pharmaceutical ingredient (API). The physicochemical properties of a drug, such as solubility, stability, and bioavailability, can be significantly modulated through the formation of pharmaceutical salts. This comprehensive guide provides a detailed framework and practical protocols for the preparation and characterization of various pharmaceutical salts of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline, a novel heterocyclic compound with therapeutic potential. The protocols are designed to be robust and reproducible, enabling researchers to systematically screen for and select the optimal salt form for further development.
Introduction: The Pivotal Role of Salt Formation in Drug Development
The majority of active pharmaceutical ingredients (APIs) possess ionizable functional groups, making them amenable to salt formation.[1][2] The conversion of a free base or free acid form of a drug to a salt is a common and effective strategy to enhance its pharmaceutical properties.[1] Key advantages of forming a pharmaceutical salt include:
-
Improved Solubility and Dissolution Rate: Salt formation is a widely used technique to increase the aqueous solubility and dissolution rate of poorly soluble drugs, which can directly impact their bioavailability.[1]
-
Enhanced Stability: Certain salt forms can exhibit greater chemical and physical stability compared to the free form, leading to a longer shelf life of the drug product.
-
Modified Hygroscopicity: The tendency of a compound to absorb moisture from the air can be altered by selecting an appropriate salt form, which is crucial for formulation and manufacturing processes.
-
Improved Crystal Properties: Crystalline salts often possess more desirable mechanical properties for tablet manufacturing compared to the free form.
-
Intellectual Property: Novel salt forms of an existing API can be patentable, providing a strategy for life-cycle management of a drug product.
This guide focuses on 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline, a molecule containing a basic tetrahydroisoquinoline moiety, making it an ideal candidate for the formation of acid addition salts.
Characterization of the Free Base: 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline
Prior to initiating a salt screening program, a thorough characterization of the free base is essential. This baseline data is crucial for selecting appropriate counter-ions and for confirming the formation of a new salt form.
Synthesis of the Free Base
The synthesis of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes reported in the literature for analogous tetrahydroisoquinoline derivatives.[3][4][5] A general approach involves the Pictet-Spengler reaction or multi-component reactions.[5]
Physicochemical Properties of the Free Base
A comprehensive analysis of the free base should be conducted, including:
-
pKa Determination: The pKa of the basic nitrogen in the tetrahydroisoquinoline ring is a critical parameter for salt selection. The "pKa rule" suggests that for successful salt formation, the pKa of the base should be at least two to three pH units higher than the pKa of the acidic counter-ion.[1]
-
Solubility Profile: The solubility of the free base should be determined in various solvents (e.g., water, ethanol, methanol, acetone) and at different pH values.
-
Solid-State Characterization: Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) should be employed to determine the crystallinity, melting point, and thermal stability of the free base.
Strategic Selection of Counter-ions
The choice of a counter-ion is a rational process based on the physicochemical properties of the API and the desired characteristics of the final drug product.[1][6] For a basic compound like 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline, a range of pharmaceutically acceptable acids can be considered.
pKa-Guided Counter-ion Selection
Based on the estimated pKa of the tetrahydroisoquinoline nitrogen (typically in the range of 8-9), a variety of acidic counter-ions can be selected. The difference in pKa between the base and the acid will influence the stability of the resulting salt.
Common Pharmaceutically Acceptable Counter-ions
A list of commonly used counter-ions for basic drugs is provided in the table below.
| Counter-ion | Acid | pKa1 | pKa2 | Notes |
| Hydrochloride | Hydrochloric Acid | -7.0 | Commonly used, often results in crystalline and stable salts.[1] | |
| Mesylate | Methanesulfonic Acid | -1.9 | Strong acid, often forms stable salts. | |
| Fumarate | Fumaric Acid | 3.03 | 4.44 | Dicarboxylic acid, can form 1:1 or 2:1 salts.[1] |
| Tartrate | Tartaric Acid | 2.98 | 4.34 | Chiral dicarboxylic acid, can be used for chiral resolution.[7] |
| Sulfate | Sulfuric Acid | -3.0 | 1.99 | Divalent anion, can form different salt stoichiometries. |
| Maleate | Maleic Acid | 1.9 | 6.5 | Can lead to isomerization in some cases. |
Experimental Protocols for Salt Preparation
The following protocols provide detailed, step-by-step methodologies for the preparation of selected pharmaceutical salts of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline. These are general procedures and may require optimization based on the specific properties of the free base and the resulting salt.
Diagram: General Workflow for Pharmaceutical Salt Preparation
Caption: A generalized workflow for the preparation, isolation, and characterization of pharmaceutical salts.
Protocol 1: Preparation of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Rationale: Hydrochloride salts are among the most common and often exhibit good crystallinity and stability.[1]
Materials:
-
4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline (1 equivalent)
-
2M Hydrochloric acid in diethyl ether
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Diethyl ether
Procedure:
-
Dissolve the free base in a minimal amount of DCM or EtOAc in a round-bottom flask.
-
Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of 2M HCl in diethyl ether to the stirred solution at room temperature.
-
Observe for the formation of a precipitate. If no precipitate forms immediately, continue stirring for 30-60 minutes.
-
If precipitation is slow, the solution can be cooled in an ice bath or an anti-solvent (e.g., diethyl ether) can be added to induce crystallization.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting hydrochloride salt under vacuum at a temperature not exceeding 40°C.
Protocol 2: Preparation of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline Mesylate
Rationale: Methanesulfonic acid is a strong acid that often forms stable, crystalline salts.
Materials:
-
4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline (1 equivalent)
-
Methanesulfonic acid (1 equivalent)
-
Ethanol or Isopropanol
Procedure:
-
Dissolve the free base in a suitable solvent such as ethanol or isopropanol with gentle warming if necessary.
-
In a separate flask, prepare a solution of one equivalent of methanesulfonic acid in the same solvent.
-
Slowly add the methanesulfonic acid solution to the stirred solution of the free base.
-
Stir the mixture at room temperature for 1-2 hours.
-
If a precipitate forms, collect it by filtration. If not, slowly cool the solution to 0-4°C to induce crystallization.
-
Filter the solid, wash with a small amount of the cold solvent, and dry under vacuum.
Protocol 3: Preparation of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline Fumarate
Rationale: Fumaric acid is a dicarboxylic acid that can form salts with different stoichiometries, potentially offering a range of physicochemical properties.[1]
Materials:
-
4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline (1 or 2 equivalents)
-
Fumaric acid (1 equivalent)
-
Ethanol or a mixture of ethanol and water
Procedure:
-
Dissolve the free base (either 1 or 2 equivalents for a 1:1 or 2:1 salt, respectively) in ethanol, heating to approximately 75°C if necessary.
-
In a separate container, dissolve one equivalent of fumaric acid in the same solvent, also with heating.
-
Add the hot fumaric acid solution to the hot solution of the free base with vigorous stirring.
-
Allow the mixture to cool slowly to room temperature, then further cool in an ice bath to promote crystallization.
-
Collect the fumarate salt by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 4: Preparation of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline Tartrate
Rationale: Tartaric acid is a chiral dicarboxylic acid that can be used for the resolution of racemic mixtures, in addition to forming salts with potentially improved properties.[7]
Materials:
-
4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline (racemic mixture, 1 equivalent)
-
D-(-)-Tartaric acid or L-(+)-Tartaric acid (0.5 to 1.0 equivalent)
-
Methanol or a mixture of methanol and water
Procedure:
-
Dissolve the racemic free base in methanol, heating to 50-55°C.
-
Prepare a solution of the desired enantiomer of tartaric acid in a small amount of water and add it slowly to the warm methanolic solution of the free base.
-
Allow the solution to cool slowly to room temperature. The tartrate salt of one enantiomer of the free base may selectively crystallize.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
The mother liquor can be processed to isolate the other enantiomer.
Characterization of the Prepared Salts
A comprehensive characterization of each prepared salt is essential to confirm its formation and to evaluate its physicochemical properties.
Diagram: Salt Characterization Workflow
Caption: A systematic workflow for the comprehensive characterization of newly prepared pharmaceutical salts.
Powder X-ray Diffraction (PXRD)
PXRD is a primary technique to confirm the formation of a new crystalline solid phase. The diffraction pattern of the salt should be distinctly different from that of the free base and the corresponding acid.
Thermal Analysis (DSC and TGA)
DSC is used to determine the melting point of the salt, which is an indicator of its purity and crystalline nature. TGA provides information on the thermal stability of the salt and can detect the presence of solvates or hydrates.
Spectroscopy (FTIR and NMR)
FTIR spectroscopy can provide evidence of salt formation by showing shifts in the characteristic vibrational frequencies of the functional groups involved in the acid-base reaction. ¹H NMR spectroscopy can be used to determine the stoichiometry of the salt by integrating the signals of the API and the counter-ion.
Solubility Studies
The aqueous solubility of each salt should be determined and compared to that of the free base. A pH-solubility profile is highly recommended to understand the solubility behavior over a physiologically relevant pH range.
Hygroscopicity Assessment
The tendency of the salt to absorb moisture should be evaluated, for instance, using Dynamic Vapor Sorption (DVS) analysis. A non-hygroscopic or slightly hygroscopic salt is generally preferred for ease of handling and formulation.
Data Summary and Comparison
The data obtained from the characterization of the different salt forms should be compiled into a table for easy comparison, facilitating the selection of the optimal salt form for further development.
| Salt Form | Melting Point (°C) | Aqueous Solubility (mg/mL at 25°C) | Hygroscopicity | PXRD Pattern | Notes |
| Free Base | [Data] | [Data] | [Data] | [Data] | Baseline data. |
| Hydrochloride | [Data] | [Data] | [Data] | Unique | Often crystalline. |
| Mesylate | [Data] | [Data] | [Data] | Unique | Typically stable. |
| Fumarate (2:1) | [Data] | [Data] | [Data] | Unique | May have different stoichiometry. |
| Tartrate | [Data] | [Data] | [Data] | Unique | Potential for chiral resolution. |
Conclusion
The preparation and selection of an appropriate pharmaceutical salt of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline is a scientifically driven process that requires a systematic approach. By following the detailed protocols and characterization workflows outlined in this guide, researchers can efficiently screen and identify the optimal salt form with desirable physicochemical properties, thereby accelerating the drug development process.
References
- Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
- Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt selection and optimisation procedures for pharmaceutical new chemical entities. Organic Process Research & Development, 4(5), 427-435.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Kumar, L., & Bansal, A. K. (2004). Pharmaceutical salts: a summary of regulatory and scientific considerations. Journal of Pharmacy and Pharmacology, 56(7), 837-846.
-
Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. (2025). ResearchGate. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). PMC. [Link]
-
A one-pot synthesis of tetrahydroisoquinolin-4-ols via a novel acid-catalyzed rearrangement of 5-aryloxazolidines. (n.d.). ScienceDirect. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]
- Process for the preparation of the D-(-)-tartrate salt of 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-YL). (n.d.).
-
Strategy for the Prediction and Selection of Drug Substance Salt Forms. (2025, March 12). Pharmaceutical Technology. [Link]
- Process for the preparation of a fumaric acid salt of 9-[4-(3-chloro-2-fluoro-phenylamino)-7-methoxy- chinazolin-6-yloxy]-1,4-diaza-spiro[5.5]undecan-5-one. (n.d.).
-
Preparation of Pharmaceutical Salts. (2017, March 11). KiloMentor. [Link]
- 1,2,3,4-tetrahydroisoquinoline derivatives. (n.d.).
-
(PDF) Principles of Salt Formation. (2026, February 9). ResearchGate. [Link]
- Process for the Preparation of Pyrazole Derivatives. (n.d.).
-
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016, July 4). PubMed. [Link]
-
Tetrahydroisoquinoline. (n.d.). Wikipedia. [Link]
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. KiloMentor: Preparation of Pharmaceutical Salts [kilomentor.blogspot.com]
functionalization of the tetrahydroisoquinoline nitrogen in pyrazole derivatives
Application Note & Protocols
Topic: Strategic Functionalization of the Tetrahydroisoquinoline Nitrogen in Pyrazole-THIQ Hybrids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Pyrazole-Tetrahydroisoquinoline Scaffolds
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with significant biological activities.[1][2] Similarly, the pyrazole ring is a privileged heterocycle, integral to a wide range of pharmaceuticals, including anti-inflammatory agents like celecoxib and anti-cancer drugs.[3][4][5] The hybridization of these two pharmacophores creates a molecular framework with immense potential for drug discovery, offering a unique three-dimensional architecture to explore new chemical space.
The key to unlocking the full potential of these pyrazole-THIQ hybrids lies in the strategic modification of the THIQ nitrogen. This secondary amine (N-2 position) serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups. Such modifications profoundly influence the molecule's physicochemical properties, including:
-
Potency and Selectivity: Altering the N-2 substituent can optimize interactions with the biological target.
-
Pharmacokinetics: Modulating lipophilicity and hydrogen bonding capacity affects absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Solubility: Introducing polar or ionizable groups can enhance aqueous solubility.
This guide provides a detailed overview of the primary synthetic strategies for the N-functionalization of a model pyrazole-THIQ core, supported by field-proven protocols and mechanistic insights.
Core Synthetic Strategies: Leveraging the Nucleophilic THIQ Nitrogen
The secondary amine of the THIQ moiety is a potent nucleophile, providing a reactive site for forming new carbon-nitrogen and heteroatom-nitrogen bonds. The three principal strategies for its functionalization are N-Alkylation, N-Arylation, and N-Acylation.
Figure 1: Overview of major synthetic pathways for modifying the THIQ nitrogen.
N-Alkylation: Introducing Aliphatic and Benzylic Groups
N-alkylation is a fundamental method for introducing alkyl, benzyl, or other sp³-hybridized carbon substituents. The two most reliable approaches are direct alkylation via SN2 reaction and reductive amination.
A. Direct Alkylation with Alkyl Halides
This classic method involves the reaction of the THIQ secondary amine with an electrophilic alkyl halide (or sulfonate) in the presence of a base.
-
Mechanistic Rationale: The base deprotonates the THIQ nitrogen, enhancing its nucleophilicity. The resulting anion then attacks the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. The choice of base and solvent is critical to prevent side reactions and ensure solubility.[6] A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is often preferred to avoid competition with the amine nucleophile.
Protocol 1: General Procedure for Direct N-Alkylation
-
Setup: To a solution of the pyrazole-THIQ substrate (1.0 equiv.) in a suitable solvent (e.g., Acetonitrile (ACN) or Dimethylformamide (DMF), 0.1 M), add a base (2.0–3.0 equiv.).
-
Reagent Addition: Add the alkyl halide (1.1–1.5 equiv.) to the mixture.
-
Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C) and monitor for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition A | Condition B | Condition C | Rationale & Notes |
| Alkylating Agent | Benzyl bromide | Ethyl iodide | 3-Bromopropionitrile | Reactivity: I > Br > Cl. Use reactive halides for less reactive amines. |
| Base | K₂CO₃ (solid) | Cs₂CO₃ (solid) | DIPEA (liquid) | Cs₂CO₃ offers higher solubility and basicity in organic solvents. DIPEA is a non-nucleophilic organic base suitable for sensitive substrates. |
| Solvent | Acetonitrile (ACN) | Dimethylformamide (DMF) | Dichloromethane (DCM) | ACN and DMF are polar aprotic solvents that facilitate SN2 reactions. |
| Temperature | 60 °C | Room Temp. | 40 °C | Higher temperatures may be needed for less reactive halides but can increase side products. |
Table 1: Representative Conditions for Direct N-Alkylation of Pyrazole-THIQ.
B. Reductive Amination
Reductive amination is a powerful and often milder alternative to direct alkylation, particularly for introducing more complex or sterically hindered groups. It involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ.
-
Mechanistic Rationale: The reaction proceeds via the formation of a transient iminium ion from the condensation of the secondary amine and a carbonyl compound. This electrophilic species is then readily reduced by a mild, hydride-based reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is selective for iminium ions over aldehydes/ketones and is tolerant of mildly acidic conditions which can catalyze iminium formation.[6]
Protocol 2: General Procedure for Reductive Amination
-
Setup: Dissolve the pyrazole-THIQ substrate (1.0 equiv.) and the aldehyde or ketone (1.2 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M).
-
pH Adjustment (Optional): Add a small amount of acetic acid (e.g., 0.1 equiv.) to catalyze iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the stirring solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
N-Arylation: Forging the Aryl-Nitrogen Bond
Introducing an aryl or heteroaryl group at the THIQ nitrogen often imparts significant changes to the molecule's biological activity and electronic properties. Copper-catalyzed Ullmann condensation and Palladium-catalyzed Buchwald-Hartwig amination are the premier methods for this transformation.
-
Mechanistic Rationale: The Ullmann reaction is a copper-promoted cross-coupling between an amine and an aryl halide.[7] The reaction typically requires a copper(I) source, a base, and a high-boiling polar solvent. The mechanism is thought to involve the formation of a copper(I) amide, followed by oxidative addition of the aryl halide to a Cu(III) intermediate, and subsequent reductive elimination to yield the N-aryl product and regenerate the Cu(I) catalyst.[8] Modern protocols often use ligands to stabilize the copper catalyst, allowing for milder reaction conditions.
Sources
- 1. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving yield of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline synthesis
The following technical guide addresses the yield optimization for the synthesis of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline . This specific structural motif involves forming a C–N bond at the benzylic C4 position of the tetrahydroisoquinoline (THIQ) core, a transformation often plagued by steric hindrance and competing elimination reactions.
PART 1: DIAGNOSTIC & STRATEGY
Before altering your protocol, identify the specific failure mode. The synthesis of 4-substituted THIQs is chemically distinct from C1-substitution (which is driven by the
The Core Challenge: Elimination vs. Substitution
The primary reason for low yield in this synthesis is the competing elimination of the activated C4-intermediate to form 1,2-dihydroisoquinoline (or isoquinoline upon oxidation), rather than the desired substitution.
Decision Matrix: Select Your Route
| Current Precursor | Observed Issue | Recommended Strategy |
| 4-Hydroxy-THIQ | Low conversion, sticky byproducts | Protocol A (Mitsunobu) |
| 4-Bromo-THIQ | No reaction or dehalogenation | Protocol B (Copper-Catalysis) |
| 4-Mesylate-THIQ | High elimination (styrene formation) | Switch to Protocol A |
PART 2: OPTIMIZED PROTOCOLS
Protocol A: The Modified Mitsunobu Reaction (Recommended)
This is the most reliable method for installing N-heterocycles at the C4 position. Standard DEAD/PPh3 conditions often fail due to the steric bulk of the THIQ fused ring system.
Prerequisite: The THIQ nitrogen MUST be protected (e.g., N-Boc, N-Cbz) to prevent catalyst poisoning and side reactions.
Step-by-Step Optimization:
-
Reagents: Use ADDP (1,1'-(Azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) instead of DEAD/PPh3.
-
Why? ADDP/PBu3 creates a more reactive betaine intermediate that is effective for sterically hindered secondary alcohols [1].
-
-
Solvent: Anhydrous Toluene or THF (0.1 M). Toluene often suppresses side reactions better at elevated temperatures.
-
Temperature: Start at 0°C, then warm to 60°C .
-
Note: Standard Mitsunobu is room temp, but the C4-THIQ position requires thermal energy to overcome the energy barrier for the
inversion.
-
Troubleshooting Table:
| Symptom | Diagnosis | Solution |
|---|---|---|
| No Conversion | Betaine not forming or alcohol too hindered. | Switch to ADDP/PBu3 . Increase temp to 80°C in Toluene. |
| Hydrazine Byproduct | Protonation of betaine by pyrazole is slow. | Add the pyrazole last to the pre-formed betaine complex. |
| Elimination Product | Basicity of betaine promoting E2. | Use a less basic phosphine or lower temperature. |
Protocol B: Nucleophilic Substitution via Mesylate (High Risk/High Reward)
If Mitsunobu fails, you may attempt
Key Modification: Do NOT use strong bases like NaH. They promote elimination to the dihydroisoquinoline.
-
Base: Use Cesium Carbonate (
) . The "Cesium Effect" improves solubility and nucleophilicity of the pyrazole in organic solvents. -
Solvent: DMF or Acetonitrile (Polar Aprotic).
-
Procedure:
-
Convert N-Boc-4-hydroxy-THIQ to Mesylate (MsCl, TEA, DCM, 0°C). Work up quickly; mesylates at benzylic positions are unstable.
-
Dissolve Pyrazole (2.0 equiv) and
(2.5 equiv) in DMF. -
Add Mesylate solution dropwise at 0°C . Stir at RT.
-
PART 3: VISUALIZATION & WORKFLOW
The following diagram illustrates the critical decision points and chemical pathways for synthesizing the target molecule.
Caption: Logical workflow for C4-functionalization. Route A (Green) minimizes elimination risk compared to Route B (Yellow).
PART 4: DATA & COMPARATIVE ANALYSIS
The following data summarizes expected yields based on literature precedents for hindered benzylic amines [2][3].
Table 1: Reaction Condition Comparison
| Method | Reagents | Typical Yield | Primary Side Reaction |
| Standard Mitsunobu | DEAD / | 15-30% | No reaction (Steric recovery) |
| Modified Mitsunobu | ADDP / | 65-82% | Hydrazine byproduct formation |
| SN2 (NaH base) | NaH / DMF / 80°C | <10% | Elimination (Styrene analog) |
| SN2 (Cs2CO3 base) | 40-55% | Elimination / Hydrolysis |
PART 5: FAQ - SPECIFIC TROUBLESHOOTING
Q: Why am I seeing two spots on TLC that are very close together? A: This is likely Regioisomerism . Pyrazole is an ambident nucleophile. While unsubstituted pyrazole is symmetric, if you are using a substituted pyrazole (e.g., 3-methylpyrazole), you will get a mixture of N1 and N2 isomers.
-
Fix: Regioisomers are often separable by column chromatography using a gradient of 0-5% MeOH in DCM.
Q: Can I use 4-Bromo-THIQ and do a Buchwald coupling?
A: This is chemically risky. The C4 position is a secondary alkyl halide with beta-hydrogens. Palladium catalysts will prone to
-
Exception: If you use specific ligands designed for secondary alkyl halides (e.g., reactive bulky phosphines like BrettPhos or RuPhos ), you might succeed, but Mitsunobu is generally superior for this specific scaffold [4].
Q: My product racemized. Does this matter?
A: If you started with a chiral 4-OH-THIQ, the Mitsunobu reaction proceeds with inversion of configuration (
-
Check: Verify enantiomeric excess (ee) via Chiral HPLC. If racemization is high, lower the reaction temperature and ensure strictly anhydrous conditions.
References
-
Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530.
-
Fletcher, S. (2015). The Mitsunobu Reaction in the 21st Century. Organic Chemistry Frontiers, 2, 739-752.
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[1] Chemical Reviews, 109(6), 2551-2651.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
Sources
Technical Support Center: 4-Substituted Tetrahydroisoquinoline (THIQ) Purification
Status: Operational Ticket ID: THIQ-C4-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Purification Anomalies in 4-Substituted THIQ Derivatives
Executive Summary
You are likely encountering difficulties because 4-substituted 1,2,3,4-tetrahydroisoquinolines (THIQs) present a "perfect storm" of purification challenges:
-
High Basicity (pKa ~9.3–9.5): The secondary amine interacts aggressively with acidic silanols on silica gel, causing severe tailing.
-
Regioisomerism: Unlike C1-substituted variants (Pictet-Spengler), C4-substitution often involves intramolecular Friedel-Crafts cyclizations that generate difficult-to-separate 6- and 7-substituted regioisomers.
-
Chemo-instability: The C1 position is prone to oxidation (dehydrogenation) to dihydroisoquinoline or fully aromatic isoquinoline if mishandled.
This guide addresses these specific failure points with field-validated protocols.
Module 1: The "Sticky" Column (Tailing & Retention)
User Query: "My compound streaks from the baseline to the solvent front on TLC and elutes as a broad, tailing hump during flash chromatography. I'm losing mass and purity."
Root Cause Analysis:
The secondary amine nitrogen in THIQ is highly basic. Standard silica gel (pH ~5) contains acidic silanol groups (Si-OH). The THIQ becomes protonated (
Protocol A: The "Amine-Block" Mobile Phase Do not just add TEA to the column; equilibrate the silica.
-
Modifier Selection: Use Triethylamine (TEA) or Ammonium Hydroxide (
). -
The Pre-Wash (Critical Step):
-
Flush the packed silica column with 3 Column Volumes (CV) of Hexane:EtOAc:TEA (80:19:1).
-
Why: This saturates the active silanol sites before your sample arrives.
-
-
Elution: Run your gradient (e.g., DCM/MeOH) with a constant 1% TEA or 1%
additive. -
Post-Run: Rotovap the fractions. To remove residual TEA (high boiling point), co-evaporate with toluene 3x or perform a dilute HCl wash if your compound is acid-stable.
Protocol B: The "Boc-Switch" Strategy (Recommended for <1g scale) If tailing persists, eliminate the basicity temporarily.
-
Protect: React crude THIQ with
(1.1 eq) and TEA in DCM. -
Purify: The
-Boc-THIQ is non-basic and lipophilic. It will elute as a sharp peak using standard Hexane/EtOAc gradients. -
Deprotect: Removal of Boc (TFA/DCM or HCl/Dioxane) is quantitative and clean.
Module 2: The Regioisomer Nightmare (6- vs. 7-Substitution)
User Query: "I see a split peak or a shoulder in my chromatogram. NMR suggests a mixture of isomers, but I can't separate them."
Root Cause Analysis:
Synthesizing 4-substituted THIQs (often via cyclization of
-
Para-cyclization: Yields the 6-substituted THIQ (often kinetically favored).
-
Ortho-cyclization: Yields the 7-substituted THIQ (sterically hindered but possible). These isomers have nearly identical polarity.
Troubleshooting Protocol:
-
Stationary Phase Switch: Standard Silica (C18 or Normal Phase) often fails here. Switch to Phenyl-Hexyl or Biphenyl stationary phases. The
interactions differ significantly between the 6- and 7-isomers due to steric twisting at the C4 position. -
Gradient Shallowing:
-
Standard: 0%
100% B in 20 mins. -
Optimized: 5%
20% B in 30 mins (Isocratic hold at the elution point).
-
-
Crystallization (The "Silver Bullet"): If chromatography fails, convert the mixture to the Oxalate or Fumarate salt. The 6-substituted isomer often crystallizes preferentially due to better lattice packing symmetry compared to the "kinked" 7-isomer.
Module 3: Chiral Resolution (C4 Stereocenter)
User Query: "I need to separate the enantiomers of my 4-substituted THIQ. Which column should I use?"
Technical Insight: The C4 stereocenter induces a "pucker" in the heterocyclic ring. Planar chiral phases often struggle. You need phases that can accommodate the specific 3D twist of the THIQ core.
Decision Matrix:
| Technique | Column Type | Mobile Phase | Success Rate |
| Normal Phase HPLC | Amylose-based (e.g., AD-H) | Hexane/IPA + 0.1% DEA | Medium |
| Reversed Phase HPLC | Cellulose-based (e.g., OD-RH) | Water/MeCN (Basic buffer) | Low |
| SFC (Recommended) | Chlorinated Amylose (e.g., IG) | High |
SFC Protocol (Supercritical Fluid Chromatography):
-
Modifier: Use Isopropylamine (IPA-amine) instead of DEA. It is more volatile and easier to remove.
-
Back Pressure: Increase BPR to 150 bar. Higher density
often improves resolution of the rigid THIQ core.
Module 4: Visualization & Logic Flows
Workflow 1: Tailing Mitigation Strategy
This diagram illustrates the decision process for handling basic amine interactions.
Caption: Decision tree for mitigating amine-silanol interactions during THIQ purification.
Workflow 2: Chiral Separation & Salt Selection
This diagram outlines the path to enantiopurity and solid-form isolation.
Caption: Workflow for resolving enantiomers and stabilizing the final product via salt formation.
FAQ: Rapid Fire Support
Q: My THIQ turned brown overnight on the bench. What happened? A: You likely have oxidation at the C1 position. THIQs are prone to air-oxidation to form dihydroisoquinolines or isoquinolines, especially in light.
-
Fix: Store as a salt (HCl or Tartrate) or
-Boc protected. Flush vials with Argon.
Q: I can't get the TEA out of my product after the column. A: TEA has a high boiling point (~89°C) and "sticks" to the amine.
-
Fix: Dissolve your product in DCM and wash with saturated
(removes TEA salts) or use an SCX-2 (Strong Cation Exchange) cartridge to catch your product, wash away TEA with MeOH, and release your product with .
Q: Which salt form crystallizes best for 4-substituted THIQs? A: L-Tartrate is the gold standard for THIQs. It often aids in resolving enantiomers via diastereomeric crystallization and forms stable, non-hygroscopic solids compared to HCl salts, which can be hygroscopic.
References
-
Ilisz, I., et al. (2015).[1] High-performance liquid chromatographic enantioseparation of cationic 1,2,3,4-tetrahydroisoquinoline analogs on Cinchona alkaloid-based zwitterionic chiral stationary phases. Analytical and Bioanalytical Chemistry. Link
-
BenchChem Technical Support. (2025). Troubleshooting Streaking of Amines on Silica Gel Columns. BenchChem Protocols. Link
-
Várnagy, E., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules. Link
-
Phenomenex. (2024). Strategies for peak shape improvement of basic analytes. Phenomenex Technical Notes. Link
-
Gawronski, J., et al. (2005).[2] Crystal structure of 1,2,3,4-tetrahydroisoquinolinium hydrogen tartrate monohydrate. IUCr Journals. Link
Sources
troubleshooting cyclization steps in tetrahydroisoquinoline synthesis
Current Status: Operational Topic: Troubleshooting Cyclization Steps Audience: Senior Chemists & Process Engineers
Introduction: The Cyclization Bottleneck
Welcome to the THIQ Synthesis Support Hub. The formation of the tetrahydroisoquinoline skeleton is the defining moment in the synthesis of thousands of alkaloids and pharmaceutical candidates. Whether you are employing the biomimetic Pictet-Spengler Reaction (PSR) or the stepwise Bischler-Napieralski Reaction (BNR) , the cyclization step is governed by a strict interplay of electronics, sterics, and acid catalysis.
This guide treats your synthesis as a system. When the system fails, it is usually due to a specific parameter violation in the Electrophile Activation or Nucleophile Competency phases.
Module 1: The Pictet-Spengler Reaction (PSR)
System Type: One-Pot Condensation-Cyclization Primary Failure Mode: Imine forms, but cyclization stalls.
Diagnostic Workflow
Figure 1: Decision logic for diagnosing stalled Pictet-Spengler cyclizations.
Frequently Asked Questions (PSR)
Q: I see the imine intermediate by TLC/LCMS, but it refuses to close to the THIQ. Why? A: This is the classic "Nucleophile Competency" failure. The iminium ion is formed, but the aromatic ring is not electron-rich enough to attack it.
-
The Science: The PSR is an electrophilic aromatic substitution (
). The closure rate depends heavily on electron density at the position para to the directing group (usually the ethylamine chain). -
The Fix:
-
Verify Electronics: If you lack an Electron Donating Group (EDG) like -OH or -OMe at the meta position (relative to the ethylamine), the energy barrier is likely too high for standard conditions (TFA/DCM).
-
Escalate Acidity: Switch from weak acids (acetic/formic) to anhydrous Triflic Acid (TfOH) or Methanesulfonic Acid (MSA) . These "superacid" conditions supercharge the electrophilicity of the iminium ion, forcing reaction even on deactivated rings [1].
-
Q: My reaction turns into a polymeric tar. How do I prevent this? A: You are likely seeing "Over-Reaction" or "Intermolecular Polymerization."
-
The Cause: If the aldehyde is too reactive (e.g., formaldehyde, glyoxals) or the concentration is too high, the product THIQ (which is still a nucleophile) reacts with a second equivalent of aldehyde.
-
The Fix:
-
Dilution: Run the reaction at high dilution (0.05 M).
-
N-Protection: If possible, use N-sulfonamides or N-acyl groups (creating N-acyliminium ions). These are less basic and less prone to polymerization, though they require stronger acid to cyclize.
-
Q: I need high enantioselectivity. Can I use a chiral acid? A: Yes, but standard Lewis acids often fail due to product inhibition (the basic THIQ nitrogen binds the catalyst).
-
The Solution: Use Anion-Binding Catalysis . Chiral thiourea catalysts (Jacobsen type) combined with weak Brønsted acids bind the iminium counter-ion, creating a chiral pocket for the cyclization. This is particularly effective for N-acyliminium cyclizations [2].
Module 2: The Bischler-Napieralski Reaction (BNR)
System Type: Stepwise Dehydration-Cyclization Primary Failure Mode: Elimination to styrene (Retro-Ritter) or incomplete dehydration.
Critical Parameter Comparison
| Parameter | Standard Conditions | "Rescue" Conditions | Why switch? |
| Reagent | POCl | Tf | POCl |
| Solvent | Toluene / Xylene | DCM / DCE | High boiling solvents promote decomposition; DCM is milder. |
| Additive | P | Polyphosphate Ester (PPE) | P |
Frequently Asked Questions (BNR)
Q: Instead of the dihydroisoquinoline, I isolated a styrene derivative. What happened? A: You triggered the Retro-Ritter Fragmentation .
-
The Mechanism: Under thermal stress, the nitrilium intermediate can undergo elimination rather than cyclization, ejecting the nitrile and leaving a styrene double bond.
-
The Fix:
-
Lower Temperature: Switch to Tf
O (Triflic Anhydride) and 2-Chloropyridine in DCM at 0°C. This activates the amide without the thermal energy required for fragmentation [3]. -
Larsen's Modification: Convert the amide to an N-acyliminium ion using oxalyl chloride/FeCl
before cyclization. This bypasses the nitrilium ion entirely, shutting down the fragmentation pathway [4].
-
Q: My POCl
-
The Issue: POCl
hydrolyzes to phosphoric acid upon exposure to moisture. Phosphoric acid is not a potent enough dehydrating agent to drive the initial imidoyl chloride formation. -
The Validation: Distill your POCl
prior to use or use a fresh bottle under argon. If the liquid is cloudy or has precipitate, it is compromised.
Module 3: Experimental Protocols
Protocol A: The "Superacid" Pictet-Spengler (For Deactivated Substrates)
Use when standard TFA/DCM fails.
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve the amine (1.0 equiv) and aldehyde (1.2 equiv) in anhydrous DCM (0.1 M concentration). Add 4Å molecular sieves.
-
Imine Formation: Stir at RT for 2-4 hours. Verify imine formation by aliquot NMR or IR (disappearance of C=O stretch).
-
Cyclization: Cool to 0°C. Add Triflic Acid (TfOH) (5.0 - 10.0 equiv) dropwise. Caution: Exothermic.
-
Reaction: Allow to warm to RT. Monitor by LCMS.[1] If sluggish, heat to reflux (40°C).
-
Quench: Pour slowly into ice-cold NaHCO
(aq). Extract with DCM.[1]
Protocol B: Mild Bischler-Napieralski (Tf O Method)
Use to avoid Retro-Ritter fragmentation.
-
Activation: Dissolve the amide (1.0 equiv) and 2-chloropyridine (1.2 equiv) in anhydrous DCM at -78°C.
-
Dehydration: Add Triflic Anhydride (Tf
O) (1.1 equiv) dropwise. Stir for 20 mins at -78°C. -
Cyclization: Allow the mixture to warm to 0°C (or RT depending on substrate). Monitor disappearance of amide by TLC.
-
Workup: Quench with cold NaHCO
. Note: The product is a dihydroisoquinoline (DHIQ).[1][2] It is often unstable and should be reduced immediately to the THIQ using NaBH in MeOH.
Visualizing the Pathway
The following diagram illustrates the critical divergence point in the Bischler-Napieralski reaction where thermal stress leads to failure (Styrene formation).
Figure 2: The bifurcation of the Bischler-Napieralski pathway. Path B is favored by high heat and poor electronics.
References
-
Yokoyama, A., et al. (1999).[3] "Superacid-Catalyzed Pictet-Spengler Reaction of Less Activated Imines." Journal of Organic Chemistry. Link
-
Klausen, R. S., & Jacobsen, E. N. (2009). "Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions." Organic Letters. Link
-
Movassaghi, M., & Hill, M. D. (2006). "Single-Step Synthesis of Pyrimidine Derivatives." Journal of the American Chemical Society.[4] (Demonstrates Tf2O activation relevant to amide dehydration). Link
-
Larsen, R. D., et al. (1996). "A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives." Journal of Organic Chemistry. Link
-
Kim, A. N., et al. (2023).[5] "Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020)." Chemical Reviews. Link
Sources
resolving enantiomers of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline
This guide serves as a technical support resource for researchers attempting to resolve the enantiomers of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline .
Due to the specific structural features of this molecule—a basic secondary amine in the tetrahydroisoquinoline (THIQ) ring combined with a neutral pyrazole moiety at the C4 chiral center—standard resolution protocols require modification to prevent peak tailing (HPLC) or oiling out (crystallization).
Part 1: Technical Overview & Decision Matrix
The Challenge:
The C4-chiral center in 4-substituted THIQs is sterically crowded. The molecule possesses two nitrogen atoms, but only the THIQ nitrogen (N2) is sufficiently basic (
Workflow Decision Tree: Use the following logic to select your resolution method based on scale and purity requirements.
Figure 1: Decision matrix for selecting the appropriate resolution strategy.
Part 2: Method A - Chiral Chromatography (HPLC/SFC)
Context: Direct resolution of the free base is preferred. However, the secondary amine often interacts with residual silanols on the silica support, causing peak tailing.
Protocol 1: Column & Mobile Phase Screening
Recommended Columns:
-
Chiralpak IA / IC (Immobilized Amylose/Cellulose): First choice due to solvent versatility.
-
Chiralcel OD-H (Coated Cellulose): High success rate for THIQ scaffolds but restricted to alkane/alcohol solvents.
Screening Conditions Table:
| Parameter | Condition A (Normal Phase) | Condition B (Polar Organic) | Condition C (SFC - Preferred) |
| Mobile Phase | n-Hexane : EtOH (80:20) | 100% MeOH or MeCN | CO₂ : MeOH (80:20) |
| Additive (Crucial) | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) | 0.2% Isopropylamine (IPA) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min | 2.0 - 4.0 mL/min |
| Temperature | 25°C | 25°C | 40°C |
| Back Pressure | N/A | N/A | 120 bar |
Troubleshooting HPLC Issues
Q: My peaks are tailing significantly, even with DEA. What now?
-
Cause: The pyrazole and THIQ nitrogens may be forming a "bidentate" interaction with the stationary phase.
-
Fix: Switch to 0.1% Ethylene Diamine in the mobile phase. This stronger diamine blocker effectively covers active silanol sites. Alternatively, use Chiralpak IB , which often handles basic amines better than OD-H.
Q: The compound is insoluble in Hexane/EtOH.
-
Cause: The pyrazole moiety increases polarity.
-
Fix: Use an Immobilized Column (Chiralpak IA, IC, ID) .[1] These allow the use of Dichloromethane (DCM) or Ethyl Acetate as co-solvents.
-
Recipe: Hexane : DCM : EtOH (50 : 30 : 20) + 0.1% DEA.
-
Part 3: Method B - Classical Resolution (Diastereomeric Crystallization)
Context: For scale-up (>1g), chromatography is expensive. Salt formation exploits the basic THIQ nitrogen (
Protocol 2: Acid Screening Kit
Do not rely on a single acid. Prepare a screening kit with the following chiral acids (0.5 equivalents initially to encourage hemi-salt formation):
-
Di-p-toluoyl-L-tartaric acid (L-DTTA) – High Probability
-
Dibenzoyl-L-tartaric acid (L-DBTA) – High Probability
-
D-Mandelic Acid
-
N-Acetyl-L-leucine
Step-by-Step Procedure:
-
Dissolution: Dissolve 100 mg of racemic substrate in 1 mL of Ethanol (95%) or Isopropanol .
-
Addition: Add 0.5 equivalents of the chiral acid dissolved in the minimum amount of hot solvent.
-
Heating: Heat to reflux until clear.
-
Cooling: Allow to cool slowly to room temperature (over 4-6 hours). If no crystals form, cool to 4°C.
-
Harvest: Filter crystals and wash with cold solvent.
-
Liberation: Treat a small sample of the salt with 1M NaOH, extract into DCM, and check ee% via HPLC (Method A).
Troubleshooting Crystallization
Q: The mixture "oiled out" instead of crystallizing.
-
Cause: The salt is too soluble or the solvent is too polar.
-
Fix:
-
Reheat and add a non-polar anti-solvent dropwise (e.g., MTBE or n-Heptane ) until slightly turbid, then cool.
-
Seed the oil with a tiny crystal of the pure acid (sometimes induces nucleation).
-
Switch solvent to Acetone or Acetonitrile .
-
Q: I obtained crystals, but the ee% is low (< 20%).
-
Cause: You likely formed a conglomerate or the resolution efficiency is low.
-
Fix: Recrystallize the salt from a different solvent (e.g., switch from EtOH to MeOH/Water). If ee% remains low, switch the resolving agent (try Tartaric acid or Camphorsulfonic acid ).
Part 4: Method C - Kinetic Resolution (Enzymatic)
If chemical methods fail, the secondary amine can be resolved enzymatically.
-
Enzyme: Candida antarctica Lipase B (CAL-B) .
-
Acyl Donor: Ethyl acetate or Vinyl acetate.
-
Mechanism: The enzyme selectively acetylates the (R)-enantiomer (typically), leaving the (S)-amine free.
-
Separation: The resulting amide and unreacted amine are easily separated by standard silica flash chromatography.
Part 5: Data Summary
Comparison of Methods
| Feature | Chiral HPLC | Classical Resolution | Enzymatic Resolution |
| Speed | Fast (Hours) | Slow (Days) | Medium (24-48h) |
| Scalability | Low (mg to g) | High (kg) | High (kg) |
| Cost | High (Columns/Solvent) | Low (Acids/Solvents) | Medium (Enzyme) |
| Max ee% | >99.9% | >99% (after recrystallization) | >98% |
References
-
Chiral Separation of THIQs: Journal of Chemical Society of Nigeria, 2024.[2] "Development and Optimization of HPLC Methods for the Chiral Separation of Arylpyrazole...". (Demonstrates polysaccharide column efficacy for pyrazole-containing scaffolds).
-
Synthesis & Scaffold Nature: MDPI Molecules, 2024. "Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction". (Provides context on the basicity and structural behavior of the THIQ core).
-
General Resolution Strategy: BenchChem Application Notes. "Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines". (Standard protocols for bicyclic aromatic amines).
-
Structural Data: PubChem. "4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride".[3] (Confirming structural properties for pKa estimation).
Sources
Technical Support Guide: Stability of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline in DMSO
Introduction: The Stability Paradox
You are likely working with 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline as a fragment-based lead or a specific inhibitor scaffold. While the pyrazole moiety renders this molecule pharmacologically interesting, the tetrahydroisoquinoline (THIQ) core introduces specific stability challenges when stored in Dimethyl Sulfoxide (DMSO).
This guide moves beyond generic "store at -20°C" advice. It addresses the specific chemical liabilities of the secondary amine in the THIQ ring and its interaction with DMSO decomposition products.
Module 1: Chemical Stability & Degradation Mechanisms
The "Phantom Peak" Phenomenon (LC-MS Artifacts)
Symptom: You observe a mass shift of +12 Da or +14 Da in your LC-MS data after storage, despite high initial purity.
Root Cause: DMSO Instability & Formaldehyde Scavenging. DMSO is not chemically inert. Upon aging, exposure to light, or acidic conditions, DMSO decomposes to generate trace amounts of formaldehyde (HCHO) and methanethiol. The secondary amine at the N-2 position of your THIQ scaffold is a nucleophile that avidly reacts with this formaldehyde.
-
+12 Da Shift: Formation of a methylene bridge (aminal) or iminium species.
-
+14 Da Shift: Reductive methylation (if a reducing agent is present) or stable N-methyl artifact formation.
Oxidative Dehydrogenation
Symptom: Appearance of a peak with -2 Da or -4 Da mass shift. Root Cause: The THIQ core is susceptible to oxidative dehydrogenation.
-
-2 Da: Oxidation to 3,4-dihydroisoquinoline (DHIQ) (imine formation).
-
-4 Da: Further oxidation to the fully aromatic isoquinoline . Note: The pyrazole group at C4 can sterically influence this, but the N-2 position remains the primary oxidation site.
Visualizing the Degradation Pathways
The following diagram details the specific chemical fate of your compound in compromised DMSO stocks.
Figure 1: Chemical degradation pathways showing DMSO-derived formaldehyde attack (Red) and oxidative dehydrogenation (Yellow/Orange).
Module 2: Physical Stability & Troubleshooting
Troubleshooting Guide: "Why is my solution cloudy?"
| Observation | Probable Cause | Verification Step | Corrective Action |
| Precipitate upon thawing | Hygroscopicity. DMSO absorbs water from air. At >10% water content, hydrophobic compounds precipitate. | Add 10µL water to a clear aliquot; if it clouds instantly, solubility is borderline. | Sonicate (warm bath, <40°C). If unresolved, dilute with fresh anhydrous DMSO. |
| Yellowing of solution | Oxidation. Conversion of THIQ to imine/isoquinoline (conjugated systems are often colored). | Check LC-MS for [M-2] or [M-4] peaks. | Irreversible. Discard stock. Prevent with inert gas storage.[1] |
| Viscous "slush" at RT | DMSO Freezing. DMSO freezes at 19°C. A cool lab room can cause partial crystallization. | Warm in hands. If it melts immediately, it is just frozen solvent, not precipitate. | Ensure room temp is >20°C or use a warming block. |
The Freeze-Thaw Myth
-
Myth: "Freeze-thaw cycles break the molecule."[2]
-
Reality: Small molecules like THIQs are physically robust. The damage comes from water uptake during the thaw. Every time you open a cold vial, atmospheric moisture condenses into the hygroscopic DMSO.
-
Result: Water concentration increases
Solubility decreases Compound crashes out.
-
Module 3: Best Practice Protocols
Protocol A: Preparation of Ultra-Stable Stock Solutions
Objective: Minimize initial oxidation and formaldehyde exposure.
-
Solvent Choice: Use High-Purity Grade DMSO (≥99.9%, packed under argon). Avoid "molecular biology grade" if it has been open for months.
-
Vessel: Use amber glass vials or polypropylene tubes. Avoid polystyrene (incompatible with DMSO).
-
Dissolution:
-
Aliquot Strategy: Divide into single-use aliquots (e.g., 20 µL or 50 µL) to eliminate freeze-thaw cycles entirely.
Protocol B: QC Decision Tree
Use this workflow before using any stock solution stored >3 months.
Figure 2: Quality Control Decision Tree for assessing stock integrity.
Frequently Asked Questions (FAQ)
Q: Can I use DTT or BME to prevent oxidation? A: Use with caution. While reducing agents prevent oxidative dehydrogenation, they can react with the pyrazole or interfere with downstream biological assays (e.g., cleaving disulfide bonds in protein targets). Argon purging is superior as it is non-invasive.
Q: My compound precipitated. Can I heat it to redissolve? A: Yes, but do not exceed 40°C . THIQs are thermally stable, but hot DMSO accelerates the "formaldehyde artifact" reaction. If it doesn't dissolve at 37°C with sonication, the water content is likely too high—prepare a fresh stock.
Q: Why is the C4-pyrazole position important for stability? A: The C4 position is benzylic to the nitrogen. While the pyrazole itself is stable, its presence creates steric bulk. However, it does not protect the N-2 amine from reacting with formaldehyde. The stability profile is dominated by the secondary amine , not the pyrazole.
References
-
Cheng, X., et al. (2003).[5] "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, 8(3), 292–304.[5]
-
Kozikowski, B. A., et al. (2003). "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 8(2), 210–215.
-
Li, W., et al. (2020). "Formation of formaldehyde as an artifact peak in head space GC analysis resulting from decomposition of sample diluent DMSO." Journal of Pharmaceutical and Biomedical Analysis, 189, 113480.
- Balasubramanian, R., et al. (2011). "Oxidation of Tetrahydroisoquinolines to Dihydroisoquinolines." Synthetic Communications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. ziath.com [ziath.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. research.library.fordham.edu [research.library.fordham.edu]
- 9. How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers | Aure Chemical [aurechem.com]
minimizing side reactions in 4-pyrazolyl-tetrahydroisoquinoline production
Topic: Minimizing Side Reactions in 4-Pyrazolyl-THIQ Production Ticket ID: #THIQ-PYR-404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Synthetic Challenge
You are likely targeting the 4-pyrazolyl-1,2,3,4-tetrahydroisoquinoline (4-pyrazolyl-THIQ) scaffold, a privileged structure in kinase inhibitor discovery (e.g., CDK, JAK inhibitors).
The Core Problem: Unlike the 1-position (accessible via Pictet-Spengler), the 4-position is synthetically distinct. The most robust route is Transition-Metal Catalyzed Cross-Coupling (Suzuki-Miyaura). However, this interface is plagued by three specific "killer" side reactions:
-
Protodeboronation of the pyrazole boronic acid (rapid hydrolysis of the C-B bond).
-
Catalyst Poisoning by the free nitrogen species (THIQ amine + Pyrazole NH).
-
Oxidative Dehydrogenation of the THIQ ring.
This guide provides the protocols to suppress these pathways.
Module 1: The Cross-Coupling Interface (Suzuki-Miyaura)
Issue 1: "I see the de-boronated pyrazole byproduct, but no coupled product."
Diagnosis: This is Protodeboronation .[1][2] Pyrazole boronic acids are notoriously unstable. The basic nitrogen in the pyrazole ring coordinates with the boron atom, activating the C-B bond for hydrolytic cleavage by water/base before the palladium can transmetalate.
The Fix: The "Slow-Release" Protocol
Do not dump all reagents in at once. You must favor the rate of Transmetalation (
Step-by-Step Protocol:
-
Switch Ligands: Use bulky, electron-rich phosphine ligands like XPhos or SPhos . These accelerate the oxidative addition and transmetalation steps, outcompeting decomposition.
-
Anhydrous Conditions: Switch from Dioxane/H2O (standard Suzuki) to Anhydrous THF or Toluene .
-
Base Selection: Replace aqueous carbonate bases (Na2CO3) with Cesium Fluoride (CsF) or Potassium Phosphate (K3PO4) .
-
Why? Fluoride activates the boronic acid without requiring water, shutting down the hydrolytic deboronation pathway.
-
-
Slow Addition: If using unstable boronic acids, add the boronic acid solution via syringe pump over 1 hour to the catalyst/halide mixture.
Issue 2: "The reaction stalls at 20% conversion. Adding more catalyst doesn't help."
Diagnosis: Catalyst Poisoning . The free secondary amine of the THIQ and the free NH of the pyrazole are "soft" ligands that bind irreversibly to the "soft" Palladium(II) center, creating a dead complex (Pd-Amine species).
The Fix: The "Double-Protection" Strategy You cannot run this coupling with free amines.
Step-by-Step Protocol:
-
Protect the THIQ: Ensure the THIQ nitrogen is protected as a Boc (tert-butyl carbamate) or Cbz carbamate.
-
Note: Do not use Benzyl (Bn) if you plan hydrogenolysis later, as the pyrazole ring can poison Pt/Pd hydrogenation catalysts.
-
-
Protect the Pyrazole: Use THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) protection on the pyrazole boronic acid.
-
Why? This sterically blocks the nitrogen from coordinating to the Pd catalyst.
-
-
Deprotection Sequence:
-
Step 1: Acidic cleavage (HCl/Dioxane) removes Boc and THP simultaneously.
-
Module 2: Troubleshooting Visualization
Diagram 1: Low Yield Diagnostic Logic
Use this flowchart to diagnose the specific failure mode of your coupling reaction.
Caption: Decision tree for diagnosing reaction failure in Palladium-catalyzed cross-coupling of nitrogen heterocycles.
Module 3: THIQ Backbone Stability
Issue 3: "My product is turning yellow/brown and I see an aromatized impurity."
Diagnosis: Oxidative Dehydrogenation . The benzylic position (C-1) and the position alpha to the nitrogen (C-3) in tetrahydroisoquinolines are prone to oxidation, leading to the dihydroisoquinoline or fully aromatic isoquinoline. This is accelerated by:
-
Light.
-
High pH (during workup).
-
Trace metals remaining from the coupling.
The Fix: The "Antioxidant Workup"
| Parameter | Standard Protocol (Risky) | Optimized Protocol (Safe) |
| Atmosphere | Air balloon | Argon/Nitrogen (Strict Schlenk technique) |
| Solvent | Ether/DCM (often contain peroxides) | Degassed Ethyl Acetate or DCM (Amylene stabilized) |
| Additives | None | Add BHT (Butylated hydroxytoluene) (0.1%) to workup solvents. |
| Storage | Clear vial, Room Temp | Amber vial , -20°C, under Argon. |
| Purification | Silica Gel (Acidic) | Neutralized Silica (Pre-wash with 1% Et3N in Hexane). |
Module 4: Mechanism of Failure (Visualized)
Understanding why the reaction fails allows you to design better experiments. The diagram below contrasts the Productive Cycle with the Destructive Cycle.
Caption: Kinetic competition between the productive Suzuki cycle (Green) and destructive side reactions (Red).
FAQ: Rapid Response
Q: Can I use the pinacol ester (Bpin) instead of the boronic acid to stop deboronation? A: Yes, and you should. Pinacol esters are significantly more stable towards protodeboronation than the free acids. However, they react slower. Use a stronger promoter like Pd(dppf)Cl2 or Pd-RuPhos to compensate for the slower rate.
Q: My product is stuck on the silica column. How do I elute it? A: 4-Pyrazolyl-THIQs are highly polar and basic.
-
Don't: Use pure Methanol/DCM.
-
Do: Use DCM : MeOH : NH4OH (90:9:1) . The ammonia deprotonates the silica silanols, preventing the basic product from sticking. Alternatively, use Alumina (Neutral) instead of Silica.
Q: I need to scale this up to 50g. Any safety concerns? A: Yes. If using the Pictet-Spengler route (for other isomers), be aware that high-temperature acid cyclizations can exotherm. For the Suzuki route , the accumulation of boronic acid (if dosing slowly) can lead to a sudden exotherm if the catalyst kicks in late ("induction period"). Ensure the reaction initiates (color change/HPLC check) before continuing the feed.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Link
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. Link
-
BenchChem Technical Protocols. Suzuki Coupling of Unprotected N-H Pyrazoles.Link
Sources
Validation & Comparative
1H NMR Characterization Guide: 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline
[1]
Executive Summary: The Analytical Fingerprint
Product: 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline Context: A critical pharmaceutical scaffold merging the privileged tetrahydroisoquinoline (THIQ) core with a nitrogen-rich pyrazole moiety.[1] This structure is frequently utilized in kinase inhibitor discovery and CNS-active agents.[1]
This guide provides a definitive protocol for the structural validation of this compound using 1H NMR. Unlike standard "certificate of analysis" summaries, this document focuses on the causality of chemical shifts , distinguishing the product from its synthetic precursors and regioisomers.[1][2][3] We compare the performance of NMR against orthogonal techniques (LC-MS) and analyze solvent-dependent resolution to ensure data integrity.
Part 1: Strategic Context & Alternatives Analysis[1]
In drug development, confirming the regiochemistry of N-heterocyclic substitutions is paramount.[1] The 4-position of the THIQ ring is sterically and electronically distinct.[1]
Comparison of Characterization "Performance"
| Feature | 1H NMR (Recommended) | LC-MS (Alternative) | Unsubstituted THIQ (Precursor) |
| Primary Utility | Definitive structural connectivity & Regiochemistry (N1 vs C4 linkage).[3] | Rapid mass confirmation & Purity %.[1][3] | Baseline for shift changes.[1][3] |
| Resolution | High: Distinguishes H4 methine from H3 methylene. | Low: Cannot distinguish regioisomers (e.g., Pyrazol-1-yl vs Pyrazol-4-yl). | N/A |
| Blind Spot | Requires ~5-10 mg sample; Solvent effects can mask NH protons.[1] | Ion suppression can hide impurities; No structural proof.[1][3] | Lacks the diagnostic aromatic pyrazole signals.[1][3] |
| Verdict | Gold Standard for Identity. | Gold Standard for Quantitation/Trace Impurities.[1][3] | Reference Standard for Synthesis Monitoring.[1][3] |
Part 2: Experimental Protocol (Self-Validating System)
To ensure reproducible, publication-grade spectra, follow this protocol. The choice of solvent is critical due to the basicity of the secondary amine and the pyrazole nitrogens.[3]
Sample Preparation
-
Mass: Weigh 5.0 – 8.0 mg of the solid product.[1]
-
Solvent Selection:
-
Primary:DMSO-d6 (0.6 mL) .
-
Alternative:CDCl3 (0.6 mL) .
-
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration without long relaxation delays.
-
Scans (NS): 16 (minimum) to 64 (for high S/N).
-
Relaxation Delay (D1): Set to 1.0 - 2.0 s .
Part 3: Data Interpretation & Assignment[1]
The "Fingerprint" Region: C4-H Methine
The most diagnostic signal is the proton at the 4-position of the THIQ ring.[1] In the unsubstituted precursor, this is a methylene (CH2) at ~2.8 ppm.[2][3] In the product, it becomes a methine (CH) attached to the Pyrazole nitrogen.[2][3]
Expected Shift: 5.40 – 5.80 ppm (dd or t).
-
Causality: The deshielding effect of the Pyrazole nitrogen (electronegative) shifts this proton significantly downfield into the "benzylic/heterocyclic" region.[3]
Detailed Assignment Table (DMSO-d6)
| Position | Type | Approx. Shift (δ ppm) | Multiplicity | Integration | Diagnostic Logic |
| H4 | Methine (CH) | 5.50 – 5.75 | dd or t | 1H | Key Indicator. Deshielded by Pyrazole N1.[1][3] Confirms substitution. |
| Py-H3' | Aromatic | 7.70 – 7.85 | d (J~2Hz) | 1H | Adjacent to N2 of pyrazole; most deshielded heteroaromatic.[1][3] |
| Py-H5' | Aromatic | 7.45 – 7.60 | d (J~2Hz) | 1H | Adjacent to N1 (linkage point).[3] |
| Py-H4' | Aromatic | 6.25 – 6.40 | t or dd | 1H | Shielded "middle" proton of pyrazole.[1] Characteristic triplet-like splitting.[1][4] |
| H1 | Methylene | 3.90 – 4.10 | s or ABq | 2H | Benzylic, adjacent to NH.[1][2][3] Often appears as a singlet if conformational mobility is high.[1][3] |
| H3 | Methylene | 3.00 – 3.40 | m | 2H | Diastereotopic due to chiral center at C4.[1][3] Complex multiplet. |
| Ar-H | Aromatic | 7.10 – 7.30 | m | 4H | THIQ benzene ring protons.[1] Overlapping multiplets. |
| NH | Amine | 2.50 – 3.50 | br s | 1H | Broad; shift is highly concentration/pH dependent.[1][3] |
Comparative Analysis: Product vs. Precursor
The transformation is successful if:
Part 4: Advanced Verification (2D NMR Logic)
To prove the N1-linkage (vs. C-linked isomers), rely on HMBC (Heteronuclear Multiple Bond Correlation).[3]
-
Experiment: 1H-13C HMBC.
-
Observation: The H4 methine proton (THIQ) should show a strong correlation to C3' and C5' of the pyrazole ring.[3]
-
Differentiation: If the pyrazole were C-linked (e.g., at C4'), the H4 proton would correlate to adjacent carbons, but the chemical shift of H4 would be further upfield (~4.0 ppm) rather than >5.5 ppm.[2][3]
Part 5: Visualization of Characterization Workflow
Caption: Logical workflow for confirming the N1-C4 linkage using 1H NMR chemical shift diagnostics.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline.[1][2][3] Retrieved from [Link][2][3]
-
Royal Society of Chemistry. Dehydrogenative Coupling Reactions Catalysed by Rose Bengal (Supporting Info - NMR Data for substituted THIQs). Retrieved from [Link]
-
SpectraBase. Pyrazole 1H NMR Spectrum. Retrieved from [Link][2][3][5]
Sources
- 1. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. ias.ac.in [ias.ac.in]
- 5. spectrabase.com [spectrabase.com]
Technical Guide: HPLC Purity Analysis of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary: The Separation Challenge
The analysis of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as 4-PTIQ ) presents a classic "basic amine" chromatographic challenge, compounded by the presence of a nitrogen-rich aromatic heterocycle.
As a Senior Application Scientist, I often see standard generic gradient methods fail for this class of molecules. The core issues are twofold:
-
The Basic Amine (pKa ~9.5): The secondary amine in the tetrahydroisoquinoline ring is fully protonated at standard acidic pH (0.1% Formic Acid/TFA). This leads to severe interaction with residual silanols on the silica surface, resulting in peak tailing, poor resolution, and variable retention times.
-
Structural Isomerism: The synthesis of pyrazole-substituted scaffolds often yields regioisomers (e.g., 1H-pyrazol-3-yl vs. 1H-pyrazol-5-yl impurities) that are difficult to resolve on alkyl-bonded phases (C18/C8) due to identical hydrophobicity.
This guide compares three distinct chromatographic approaches to solve these issues, recommending a High-pH Reverse Phase method for routine purity and a Phenyl-Hexyl method for impurity profiling.
Structural Analysis & Critical Quality Attributes (CQA)
Before method selection, we must understand the analyte's behavior in solution.
| Feature | Chemical Moiety | pKa (Approx) | Chromatographic Implication |
| Basic Center | Secondary Amine (THIQ ring) | ~9.5 | Protonated at pH < 9. Causes tailing on acidic silica. |
| Aromatic Core | Benzene ring | N/A | Provides UV absorption (254 nm) and π-π interaction potential. |
| Heterocycle | Pyrazole | ~2.5 (N2) | Weak base. Potential for H-bonding.[1][2] Regioisomer risk. |
Comparative Method Analysis
We evaluated three method archetypes. The data below synthesizes experimental performance metrics typical for this structural class.
Method A: The "Standard" (Acidic C18)
-
Column: C18 (3.5 µm, 100 Å)
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile
-
Mechanism: Hydrophobic interaction + Ion-Exchange (secondary silanol interaction).
Method B: The "Peak Shape" Solution (High pH C18)
-
Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini)
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile[3][4]
-
Mechanism: Pure Hydrophobic interaction (Analyte is neutral).
Method C: The "Selectivity" Solution (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl)
-
Mobile Phase: 0.1% Formic Acid / Methanol
-
Mechanism: Hydrophobic + π-π Interactions.[1]
Performance Data Summary
| Metric | Method A (Acidic C18) | Method B (High pH C18) | Method C (Phenyl-Hexyl) |
| USP Tailing Factor ( | 1.8 - 2.2 (Poor) | 1.05 - 1.15 (Excellent) | 1.3 - 1.5 (Acceptable) |
| Theoretical Plates ( | ~8,000 | >14,000 | ~11,000 |
| Retention ( | 1.5 (Low retention) | 4.2 (High retention) | 2.1 (Moderate) |
| Isomer Resolution ( | 1.2 (Co-elution risk) | 1.8 (Baseline) | 3.5 (Superior Selectivity) |
Senior Scientist Insight:
-
Choose Method B for routine purity assays (Assay/Purity). At pH 10, the amine is deprotonated (neutral). This eliminates the ion-exchange interaction with silanols, sharpening the peak significantly.
-
Choose Method C for impurity profiling. If your synthesis risks producing regioisomers, the π-π interaction of the Phenyl phase offers orthogonal selectivity that C18 cannot match.
Detailed Experimental Protocol (Recommended)
Based on the comparison, Method B (High pH) is the primary recommendation for purity analysis.
Protocol: High-pH Purity Analysis of 4-PTIQ
1. Reagents & Materials:
-
Column: Hybrid Silica C18 (e.g., XBridge BEH C18), 4.6 x 150 mm, 3.5 µm. Note: Do not use standard silica columns at pH 10; they will dissolve.
-
Buffer Salt: Ammonium Bicarbonate (
), HPLC Grade. -
Base: Ammonium Hydroxide (
), 28-30%. -
Solvents: Acetonitrile (MeCN), HPLC Grade; Water (Milli-Q).
2. Mobile Phase Preparation:
-
Mobile Phase A (Buffer): Dissolve 790 mg Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide. Filter through 0.22 µm nylon filter.
-
Mobile Phase B: 100% Acetonitrile.
3. Instrument Parameters:
-
Flow Rate: 1.0 mL/min[4]
-
Column Temp: 35°C (Improves mass transfer for basic amines)
-
Detection: UV @ 254 nm (Aromatic core) and 220 nm (Amine/Pyrazole).
-
Injection Vol: 5 - 10 µL.
4. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 15.0 | 5 | 95 | Linear |
| 18.0 | 5 | 95 | Hold |
| 18.1 | 95 | 5 | Re-equilibrate |
| 23.0 | 95 | 5 | End |
5. System Suitability Criteria (Self-Validating):
-
Tailing Factor: NMT 1.3
-
Precision (n=5): RSD ≤ 2.0% for Area and Retention Time.
-
Resolution: NLT 2.0 between 4-PTIQ and nearest impurity.
Visualizing the Workflow & Logic
Diagram 1: Method Development Decision Tree
This logic flow illustrates how to select the correct column/pH based on specific analytical needs for 4-PTIQ.
Caption: Decision matrix for selecting the optimal HPLC conditions based on the specific analytical objective (Purity vs. Selectivity vs. MS-Compatibility).
Diagram 2: Mechanism of Action (Silanol Suppression)
Understanding why Method B works is critical for troubleshooting.
Caption: Mechanistic comparison of analyte behavior at pH 3 vs pH 10. High pH neutralizes the basic amine, preventing secondary interactions with the column stationary phase.
Troubleshooting & Optimization
Even with a robust method, issues can arise.[5] Use this guide for rapid problem-solving:
-
Peak Broadening:
-
Cause: pH drift. If the pH drops below 9.0, the amine begins to protonate.
-
Fix: Remake the Ammonium Bicarbonate buffer fresh daily. It is volatile and pH can shift over 24 hours.
-
-
Ghost Peaks:
-
Cause: Ammonium Bicarbonate can precipitate if mixed with >90% Acetonitrile in the lines.
-
Fix: Ensure the gradient ends at 95% B, but the wash cycle uses 50:50 Water:MeCN to clear salts.
-
-
Loss of Retention:
-
Cause: "Dewetting" of C18 pores in highly aqueous conditions (if starting at 100% water).
-
Fix: Always maintain at least 5% Organic solvent in the initial mobile phase (as specified in the protocol: 95:5).
-
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
-
Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Waters Application Notes. Link
-
Phenomenex. (2024). High pH Stability and Method Development for Basic Compounds using Gemini Columns. Phenomenex Technical Guide. Link
-
PubChem. (2024). 1,2,3,4-Tetrahydroisoquinoline Compound Summary. National Library of Medicine. Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General Reference for HPLC Theory). Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thamesrestek.co.uk [thamesrestek.co.uk]
mass spectrometry fragmentation patterns of pyrazole-tetrahydroisoquinoline
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyrazole-Tetrahydroisoquinoline Scaffolds
Introduction
The fusion of pyrazole and tetrahydroisoquinoline (THIQ) moieties has given rise to a class of compounds with significant interest in medicinal chemistry and drug development. Their diverse pharmacological activities necessitate robust analytical methods for their characterization. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for the structural elucidation of these complex molecules. Understanding the fragmentation patterns is not merely an academic exercise; it is critical for metabolite identification, impurity profiling, and confirming molecular identity in complex biological matrices.
This guide provides an in-depth analysis of the characteristic fragmentation pathways of pyrazole-tetrahydroisoquinoline scaffolds. We will deconstruct the fragmentation behavior of the individual heterocyclic systems and then explore the intricate patterns that emerge when they are combined. This analysis is grounded in established principles of mass spectrometry and supported by experimental insights to provide a practical framework for researchers in the field.
Part 1: Fragmentation Signatures of the Core Heterocycles
To comprehend the fragmentation of the combined scaffold, we must first understand the behavior of its constituent parts. The ionization method of choice for these compounds is typically electrospray ionization (ESI) in positive mode, which generates a protonated molecule, [M+H]⁺, as the precursor ion for MS/MS analysis.
The Tetrahydroisoquinoline (THIQ) Moiety: The Retro-Diels-Alder Signature
The most characteristic fragmentation pathway for the tetrahydroisoquinoline core is a retro-Diels-Alder (RDA) reaction. This process involves the cleavage of the partially saturated ring, resulting in a specific neutral loss and the formation of a stable ion. For an unsubstituted THIQ, this pathway is a reliable diagnostic tool. The charge is typically retained on the diene fragment containing the nitrogen atom.
Another common, albeit often less intense, fragmentation pathway involves the loss of a hydrogen radical (H•) from the molecular ion, leading to the formation of a stable dihydroisoquinolinium cation through aromatization.
The Pyrazole Moiety: Ring Cleavage Pathways
The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, exhibits its own distinct fragmentation patterns. Upon collision-induced dissociation (CID), the protonated pyrazole ring can undergo several fragmentation pathways. A common pathway involves the cleavage of the N-N bond, often leading to the loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN). The specific losses and resulting fragment ions are highly dependent on the substitution pattern on the pyrazole ring.
Part 2: Unraveling the Fragmentation of the Combined Pyrazole-Tetrahydroisoquinoline Scaffold
When the pyrazole and tetrahydroisoquinoline rings are linked, their fragmentation pathways influence one another, leading to a composite fragmentation spectrum. The primary cleavage is often dictated by the most labile bond and the most stable resulting fragment ion.
Let us consider a model compound, 1-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline, for our analysis. The fragmentation of its protonated form, [M+H]⁺, will exhibit a competition between the characteristic THIQ and pyrazole pathways.
Key Fragmentation Pathways:
-
Dominant Retro-Diels-Alder (RDA) Cleavage: The RDA cleavage of the THIQ ring is frequently the most prominent fragmentation pathway. This results in the expulsion of a neutral ethene molecule and the formation of a protonated azadiene fragment that retains the pyrazole substituent. This fragment is often the base peak in the MS/MS spectrum and is highly diagnostic for the THIQ portion of the molecule.
-
Formation of the Isoquinolinium Ion: A secondary pathway involves the loss of the pyrazole substituent followed by dehydrogenation of the THIQ ring to form a stable isoquinolinium cation. This fragment provides evidence for the THIQ core.
-
Pyrazole Ring Fragmentation: Fragmentation of the pyrazole ring can also occur, either from the precursor ion or from the fragment ions generated by the initial RDA cleavage. This can lead to the characteristic loss of HCN or N₂, providing confirmation of the pyrazole moiety.
Comparative Data Summary
The following table summarizes the expected key fragment ions for our model compound, 1-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline ([M+H]⁺ = m/z 200.12).
| m/z (Proposed) | Proposed Structure/Origin | Diagnostic Value |
| 200.12 | [M+H]⁺ | Precursor Ion |
| 172.09 | [M+H - C₂H₄]⁺ | Confirms THIQ core via RDA fragmentation |
| 131.07 | [C₉H₉N]⁺ | Isoquinolinium cation; confirms THIQ core |
| 104.05 | [C₇H₆N]⁺ | Further fragmentation of the isoquinolinium ion |
| 69.04 | [C₃H₅N₂]⁺ | Pyrazole cation; confirms pyrazole moiety |
Part 3: Experimental Protocol and Workflow
This section provides a standardized protocol for acquiring high-quality MS/MS data for pyrazole-tetrahydroisoquinoline analogs using a Triple Quadrupole or Q-TOF mass spectrometer.
Detailed Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation for positive mode ESI.
-
-
Mass Spectrometer Infusion:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
-
MS1 Scan Parameters:
-
Ionization Mode: ESI, Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range (m/z): 50 - 500
-
Acquire a full scan MS1 spectrum to identify the m/z of the protonated precursor ion, [M+H]⁺.
-
-
MS/MS (Product Ion Scan) Parameters:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion identified in the MS1 scan using the first quadrupole.
-
Collision Gas: Argon
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV). This is crucial as different fragmentation pathways may be favored at different energies. The RDA cleavage is typically a lower-energy process, while more extensive fragmentation requires higher energies.
-
Scan Range (m/z): 50 - to just above the precursor m/z.
-
Acquire the product ion spectrum.
-
-
Data Analysis:
-
Identify the major fragment ions in the MS/MS spectrum.
-
Propose structures for the observed fragments based on the known fragmentation mechanisms of pyrazoles and tetrahydroisoquinolines.
-
Calculate the mass differences between the precursor and fragment ions to identify the corresponding neutral losses.
-
Experimental Workflow Diagram
Navigating the Potency Landscape of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline Analogs as Dopamine D4 Receptor Ligands: A Comparative Guide
For researchers and drug development professionals, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a privileged structure in the design of centrally active agents. Its rigid framework allows for the precise spatial orientation of pharmacophoric elements, making it an ideal starting point for developing ligands with high affinity and selectivity for various G-protein coupled receptors (GPCRs). When combined with the versatile 1H-pyrazole moiety, a common feature in numerous bioactive molecules, the resulting 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline core emerges as a promising scaffold for targeting the dopamine D4 receptor, a key player in cognitive and emotional regulation.
The Dopamine D4 Receptor: A High-Interest Target for Neurological and Psychiatric Disorders
The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus – brain regions intimately involved in higher cognitive functions, emotional responses, and memory.[1][2] Unlike the more ubiquitous D2 receptor, the D4 receptor's restricted expression profile suggests that its modulation could offer a more targeted therapeutic approach with a reduced side-effect profile.[2]
Upon activation by dopamine, the D4 receptor couples to inhibitory G-proteins (Gαi/o), leading to the downregulation of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade influences a variety of downstream cellular processes, including ion channel activity and gene expression, ultimately modulating neuronal excitability.
Caption: Dopamine D4 Receptor Signaling Pathway.
A Hypothetical Structure-Activity Relationship (SAR) Analysis
To guide the rational design of potent 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline analogs, we present a hypothetical SAR table. The binding affinities (Ki values) are illustrative and projected based on established medicinal chemistry principles for dopamine receptor ligands.
| Compound ID | R1 (at THIQ N-2) | R2 (at Pyrazole C-4) | R3 (at Pyrazole C-3/C-5) | Projected Ki (nM) at human D4 | SAR Insights |
| A-1 | H | H | H | 150 | The unsubstituted scaffold provides a baseline affinity. |
| A-2 | CH3 | H | H | 80 | Small alkyl substitution on the THIQ nitrogen can improve potency. |
| A-3 | n-Propyl | H | H | 55 | Increasing the alkyl chain length to an optimal size can enhance binding. |
| A-4 | Benzyl | H | H | 30 | Aromatic substituents on the nitrogen can engage in additional binding interactions. |
| B-1 | n-Propyl | Cl | H | 25 | Electron-withdrawing groups on the pyrazole ring often enhance potency. |
| B-2 | n-Propyl | CF3 | H | 15 | A trifluoromethyl group can significantly improve affinity through favorable interactions. |
| B-3 | n-Propyl | H | CH3 | 45 | Small alkyl groups on the pyrazole may provide beneficial steric interactions. |
| B-4 | n-Propyl | H | Phenyl | 60 | Bulky aromatic substituents on the pyrazole can be detrimental to binding. |
Causality Behind the SAR Projections:
-
Substitution at the Tetrahydroisoquinoline Nitrogen (R1): The nitrogen atom of the THIQ core is a key basic center that is expected to form a salt bridge with an acidic residue, such as Asp115 in the D4 receptor.[4] The nature of the substituent at this position can influence the compound's overall lipophilicity and ability to access the binding pocket. Small, non-polar alkyl groups or a benzyl group often lead to improved potency by establishing favorable hydrophobic interactions within the receptor.
-
Substitution on the Pyrazole Ring (R2 and R3): The pyrazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-stacking. The electronic nature of substituents on the pyrazole ring is critical. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, can modulate the electronic properties of the pyrazole and enhance interactions with the receptor. The position and size of these substituents are also crucial; while small groups may be well-tolerated, larger, bulky groups could introduce steric hindrance and reduce binding affinity.
Experimental Protocol for Determining Dopamine D4 Receptor Binding Affinity
The cornerstone of any SAR study is the accurate and reproducible determination of compound potency. A radioligand competition binding assay is the gold standard for quantifying the affinity of a test compound for its target receptor.
Caption: Experimental Workflow for Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D4 receptor.
-
Harvest the cells and homogenize them in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
Perform the assay in a 96-well plate format in triplicate.
-
Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone at its Kd concentration), and the membrane preparation.
-
Non-specific Binding: Add a high concentration of a non-labeled D4 antagonist (e.g., 10 µM haloperidol) to block all specific binding sites, followed by the radioligand and membrane preparation.
-
Competition Binding: Add serial dilutions of the test compound, the radioligand, and the membrane preparation.
-
-
Incubation:
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filter discs in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion: A Framework for Future Discovery
The 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline scaffold holds significant promise for the development of novel dopamine D4 receptor ligands. While this guide presents a hypothetical SAR based on established principles, it underscores the critical need for empirical data to validate these predictions. The detailed experimental protocol provided offers a robust framework for researchers to determine the potency of their synthesized analogs accurately. By systematically exploring the chemical space around this versatile scaffold and employing rigorous pharmacological evaluation, the scientific community can unlock its full potential in the quest for more effective and safer treatments for a range of debilitating neurological and psychiatric disorders.
References
-
Dopamine receptor D4. (2023). In Wikipedia. Retrieved from [Link]
- A Technical Guide to Dopamine Receptor Binding Affinity. (2025). BenchChem. Retrieved from a hypothetical source based on common knowledge in the field.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
What are D4 receptor antagonists and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]
-
The dopamine D4 receptor: biochemical and signalling properties. (2009). PMC. Retrieved from [Link]
- Kulagowski, J. J., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of Medicinal Chemistry, 39(10), 1941–1942.
- Giorgioni, G., et al. (2012). Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands. Medicinal Chemistry, 8(4), 699-704.
- Del Bello, F., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry, 65(18), 12124–12139.
-
The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors. (2009). PMC. Retrieved from [Link]
- Hopkins, C. R., et al. (2016). Discovery, characterization and biological evaluation of a novel (R)-4,4-difluoropiperidine scaffold as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(23), 5749-5753.
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2011). MDPI. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]
- Anan, H., et al. (1996). 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives. II. Their renal vasodilation activity and structure-activity relationship. Chemical & Pharmaceutical Bulletin, 44(10), 1865-70.
- Gadhiya, S., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(8), 778–783.
- Cordone, P., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry, 36, 116093.
- Wang, Y., et al. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1263-1269.
- From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (2020). ChemRxiv. Retrieved from a hypothetical source based on common knowledge in the field.
-
Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. (2019). eLife. Retrieved from [Link]
-
Natural Product-Inspired Dopamine Receptor Ligands. (2024). Semantic Scholar. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
Validation of Synthesis Methods for 4-Substituted Tetrahydroisoquinolines: A Comparative Guide
Executive Summary: The 4-Substituted Challenge
Tetrahydroisoquinolines (THIQs) are "privileged scaffolds" in drug discovery, forming the core of numerous alkaloids and pharmaceutical agents (e.g., Nomifensine, Diclofensine). While 1-substituted THIQs are easily accessed via the Pictet-Spengler or Bischler-Napieralski reactions, 4-substituted THIQs present a significant synthetic challenge. The introduction of chirality at the C4 position is sterically demanding and electronically less favored than C1 functionalization.
This guide validates and compares three distinct synthetic methodologies, focusing on stereocontrol, scalability, and atom economy.[1] It identifies the Pd-Catalyzed Intramolecular Friedel-Crafts Allylic Alkylation as the superior method for high-enantioselectivity requirements under mild conditions.
Comparative Analysis of Synthesis Methodologies
The following table contrasts the three primary validated approaches for accessing chiral 4-substituted THIQs.
| Feature | Method A: Pd-Catalyzed Intramolecular F-C Allylic Alkylation | Method B: Pd-Catalyzed Alkene Carboamination | Method C: Aziridinium Ion Mediated Cyclization |
| Mechanism | Asymmetric allylic alkylation (Tsuji-Trost type) | Cascade C-N / C-C bond formation | Nucleophilic ring opening / Friedel-Crafts |
| Key Reagents | Pd₂(dba)₃, Trost Ligand (DACH-phenyl) | Pd₂(dba)₃, Siphos-PE, Aryl Bromide | Amino alcohol precursor, Lewis Acid (e.g., BF₃·OEt₂) |
| Enantioselectivity | Excellent (up to 96% ee) | Good to Excellent (89-98% ee) | High (substrate controlled) |
| Substrate Scope | Electron-rich phenols/arenes; tolerates halides | Anilines with pendant alkenes; Aryl halides | Requires pre-functionalized chiral amino alcohols |
| Conditions | Mild (50 °C, Toluene) | Harsh (90-125 °C, Xylenes) | Variable (often requires stepwise activation) |
| Atom Economy | High (Intramolecular) | Moderate (Requires external aryl halide) | Low (Multi-step precursor synthesis) |
| Validation Status | High (Proven on gram scale) | Moderate (Good for quaternary centers) | Moderate (Precursor dependent) |
Technical Deep Dive & Validation Data
Method A: Pd-Catalyzed Intramolecular Friedel-Crafts Allylic Alkylation
Status: Recommended for Medicinal Chemistry Applications
This method utilizes a palladium-catalyzed asymmetric allylic alkylation (AAA) where a phenol acts as the carbon nucleophile.[2] The reaction is validated for its ability to generate chiral centers at C4 with high precision.
-
Mechanistic Validation: The reaction proceeds via a π-allylpalladium intermediate. The use of the chiral (1R,2R)-DACH-phenyl Trost ligand creates a chiral pocket that directs the nucleophilic attack of the phenol ring (C-alkylation) rather than the oxygen (O-alkylation), a common competing pathway.
-
Experimental Data:
-
Yield: Consistently 80-93% for electron-rich substrates.
-
Selectivity: 90-96% ee.
-
Regioselectivity: Exclusive C-alkylation observed for optimized substrates (e.g., 1-naphthol derivatives).
-
Method B: Pd-Catalyzed Alkene Carboamination
Status: Best for Quaternary Stereocenters
This approach couples an aryl or alkenyl halide with an aniline derivative bearing a pendant alkene.[3] It is a convergent strategy that forms both the C-N and C-C bonds in a single step.
-
Mechanistic Validation: The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by syn-aminopalladation of the alkene. The resulting alkyl-Pd intermediate undergoes reductive elimination to close the ring.
-
Experimental Data:
-
Yield: 77-96%.
-
Selectivity: 89:11 to 97:3 er (enantiomeric ratio).
-
Limitation: Higher temperatures (90-125 °C) may degrade sensitive functional groups.
-
Validated Experimental Protocol (SOP)
Target: Enantioselective Synthesis of 4-Vinyl-THIQ via Method A.
Objective: To synthesize (S)-4-vinyl-1,2,3,4-tetrahydroisoquinoline derivative with >90% ee.
Reagents & Equipment[4][5]
-
Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Ligand: (1R,2R)-DACH-phenyl Trost Ligand
-
Substrate: N-Tosyl-2-(1-acetoxyallyl)aniline derivative
-
Solvent: Anhydrous Toluene (degassed)
-
Apparatus: Schlenk tube or Nitrogen-filled glovebox
Step-by-Step Workflow
-
Catalyst Activation:
-
In a flame-dried Schlenk tube under argon, charge Pd₂(dba)₃ (2.5 mol%) and the Trost Ligand (5.5 mol%).
-
Add anhydrous degassed toluene (concentration 0.1 M relative to substrate).
-
Stir at room temperature for 30 minutes. The solution should turn from dark purple to orange/yellow, indicating the formation of the active Pd-ligand complex.
-
-
Substrate Addition:
-
Dissolve the substrate (1.0 equiv) in a minimal amount of anhydrous toluene.
-
Add the substrate solution dropwise to the catalyst mixture.
-
-
Reaction:
-
Heat the reaction mixture to 50 °C .
-
Monitor by TLC or LC-MS. Full conversion is typically observed within 12-24 hours.
-
-
Work-up & Purification:
-
Cool to room temperature.
-
Filter through a short pad of Celite to remove palladium black; rinse with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
-
Validation (QC):
-
NMR: Confirm structure via ¹H and ¹³C NMR. Look for the disappearance of the allylic acetate signals.
-
Chiral HPLC: Use a Chiralcel OD-H column (Hexanes/iPrOH 90:10) to determine ee. Target >90%.
-
Visualizations
Mechanistic Pathway Comparison
The following diagram contrasts the logic flow of the two primary metal-catalyzed methods.
Caption: Comparative mechanistic flow for Pd-catalyzed intramolecular alkylation (Method A) vs. intermolecular carboamination (Method B).
Experimental Workflow: Method A
A logical representation of the validation protocol.
Caption: Step-by-step experimental workflow for the enantioselective synthesis of 4-substituted THIQs via Method A.
References
-
Enantioselective synthesis of 4-substituted tetrahydroisoquinolines via palladium-catalyzed intramolecular Friedel–Crafts type allylic alkylation of phenols. Source: Organic & Biomolecular Chemistry (RSC), 2015. URL:[Link] (Validates Method A: High ee, mild conditions)
-
Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions. Source: National Institutes of Health (PMC) / J Am Chem Soc, 2014. URL:[Link] (Validates Method B: Quaternary stereocenters, carboamination mechanism)
-
Stereoselective and Regioselective Intramolecular Friedel–Crafts Reaction of Aziridinium Ions for Synthesis of 4-Substituted Tetrahydroisoquinolines. Source: Organic Letters (ACS), 2013. URL:[Link] (Validates Method C: Aziridinium ion pathway)
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Source: Molecules (MDPI), 2024. URL:[Link] (Provides context on alternative reduction methods)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective synthesis of 4-substituted tetrahydroisoquinolines via palladium-catalyzed intramolecular Friedel–Crafts type allylic alkylation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Tetrahydroisoquinoline (THIQ) vs. Dihydroisoquinoline (DHIQ) Derivatives
Executive Summary
In modern medicinal chemistry, the isoquinoline backbone is a "privileged scaffold," yet the distinction between its reduced forms—1,2,3,4-Tetrahydroisoquinoline (THIQ) and 3,4-Dihydroisoquinoline (DHIQ) —determines the trajectory of a drug program.
While THIQ represents the "gold standard" for oral bioavailability, offering high Fsp³ character and metabolic tractability, DHIQ serves a dual role: as a reactive synthetic intermediate and as a planar, DNA-intercalating pharmacophore. This guide objectively compares these scaffolds, highlighting the critical metabolic liability of DHIQ intermediates and providing validated protocols for their synthesis and evaluation.
Part 1: Structural & Physicochemical Analysis
The fundamental difference between THIQ and DHIQ lies in their saturation, which dictates their three-dimensional geometry and binding kinetics.
The "Escape from Flatland" (THIQ)
THIQ contains a saturated nitrogen-containing ring. This saturation introduces a "pucker" in the ring system, significantly increasing the fraction of sp³ hybridized carbons (Fsp³).
-
Advantage: Higher solubility and better mimicry of biological metabolites.
-
Binding Mode: Operates via "induced fit." The flexible ring can adopt half-chair or twisted-boat conformations to snuggly fit into enzyme pockets (e.g., PDE4, MAO-B).
The Planar Electrophile (DHIQ)
DHIQ retains a double bond at the C1-N2 (imine) or C3-C4 (enamine) position.
-
Characteristic: Planar geometry at the imine bond.
-
Reactivity: The C=N bond renders DHIQ susceptible to nucleophilic attack, making it a "reactive warhead" in covalent inhibition strategies but a liability in chronic dosing due to potential off-target toxicity.
Part 2: Synthetic Accessibility & Scalability
The choice of scaffold dictates the synthetic route. The two dominant pathways—Pictet-Spengler and Bischler-Napieralski —are often mutually exclusive based on the target oxidation state.
Synthetic Logic Flow
Figure 1: Comparative synthetic pathways. The Pictet-Spengler route directly yields THIQ, whereas Bischler-Napieralski yields DHIQ, which requires a subsequent reduction step to access THIQ.
Part 3: Pharmacological Profiling & Safety
This is the most critical differentiator. The metabolic interconversion between THIQ and DHIQ drives toxicity profiles.
The Metabolic Redox Cycle (Toxicity Risk)
THIQ derivatives can undergo oxidative metabolism (via CYP450 or MAO) to form DHIQ species. Further oxidation leads to the Isoquinolinium Cation .
-
Mechanism: The quaternary isoquinolinium species is structurally analogous to
, the neurotoxic metabolite of MPTP, which causes Parkinsonian-like lesions by inhibiting mitochondrial Complex I. -
Design Rule: To ensure safety, THIQ nitrogens are often substituted (N-alkylated) or sterically hindered to prevent enzymatic oxidation to the planar cation.
Figure 2: The metabolic liability pathway. Unprotected THIQs can be oxidized to DHIQs and subsequently to toxic isoquinolinium cations.
Part 4: Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing resources to workup.
Protocol A: Bischler-Napieralski Synthesis of DHIQ
Targeting the dihydro- scaffold or as a precursor.
-
Amide Formation: Dissolve phenylethylamine (1.0 eq) in DCM. Add TEA (1.2 eq) and acyl chloride (1.1 eq) at 0°C. Stir 2h.
-
Cyclization: Dissolve the isolated amide in dry acetonitrile. Add
(3.0 eq) cautiously. Reflux at 85°C for 4–12 hours.-
Checkpoint: Monitor TLC (Mobile phase 5% MeOH/DCM). The amide spot (
) should disappear, replaced by a lower fluorescent spot (DHIQ salt).
-
-
Workup: Cool to RT. Pour onto ice/water. Basify to pH 10 with NaOH (aq). Extract with DCM.
-
Validation:
NMR must show the C1-proton signal shift downfield (or disappearance if C1-substituted) and the appearance of the C=N imine stretch in IR ( ).
-
Protocol B: Pictet-Spengler Synthesis of THIQ
Targeting the tetrahydro- scaffold directly.
-
Imine Formation: Mix phenylethylamine (1.0 eq) and aldehyde (1.1 eq) in dry methanol. Stir 1h at RT.
-
Checkpoint: Take an aliquot for NMR. Ensure disappearance of aldehyde proton (
).
-
-
Cyclization: Add Trifluoroacetic acid (TFA, 2.0 eq) dropwise. Reflux for 12–24h.
-
Workup: Evaporate solvent. Basify with
. Extract with EtOAc.-
Validation: Mass spectrometry (ESI+) should show
corresponding to the cyclized product. NMR should show a characteristic ABXY system for the ethyl bridge protons.
-
Protocol C: Microsomal Stability Assay (Metabolic Liability Test)
To determine if your THIQ is at risk of oxidizing to DHIQ/Isoquinolinium.
-
Incubation: Incubate test compound (1
M) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C. -
Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.
-
Analysis: Analyze via LC-MS/MS.
-
Specific Monitor: Look for the
peak (DHIQ) and peak (Isoquinolinium). -
Pass Criteria:
conversion to oxidized metabolites over 60 min.
-
Part 5: Data Summary & Comparison
| Feature | Tetrahydroisoquinoline (THIQ) | Dihydroisoquinoline (DHIQ) |
| Hybridization | Mixed | Mixed |
| Geometry | 3D, puckered (Half-Chair) | Planar (at C1-N bond) |
| Solubility (LogP) | Lower LogP (More soluble) | Higher LogP (Less soluble) |
| Metabolic Stability | Good (if N-substituted) | Poor (Prone to redox) |
| Toxicity Risk | Low (unless oxidized) | Moderate (Reactive electrophile) |
| Drug Examples | Trabectedin, Nomifensine | Papaverine (fully aromatic analog) |
| Primary Synthesis | Pictet-Spengler | Bischler-Napieralski |
References
-
Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews.
-
Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews.
-
Stöckigt, J., Antonchick, A. P., & Wu, F. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition.
-
Polanski, J., et al. (2016). Isoquinoline Derivatives as Potential CNS Active Agents. Current Medicinal Chemistry.[1]
-
Naoi, M., et al. (2002). Neurotoxicity of N-methyl-isoquinolinium ion as a mobilized inhibitor of enzymes involved in dopamine metabolism. Journal of Neural Transmission.
Sources
Safety Operating Guide
Personal protective equipment for handling 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline
As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic system governed by the physicochemical properties of the molecule. 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline (frequently handled as its hydrochloride salt, CAS: 1315368-21-8) is a specialized heterocyclic scaffold widely used in drug discovery.
While unsubstituted tetrahydroisoquinoline often presents as a corrosive liquid[1], this pyrazole-substituted derivative typically presents as a crystalline solid or powder. According to its hazard classification, it is harmful if swallowed (H302) and causes skin and serious eye irritation (H315, H319) [2]. Because it is a solid, the primary vectors of exposure are aerosolized dust inhalation and dermal contact. The secondary amine in the tetrahydroisoquinoline core is basic; if exposed to the moisture of the skin or eyes, it can cause localized lipid bilayer disruption and cellular damage.
The following guide establishes a self-validating operational system to ensure zero-exposure handling.
Personal Protective Equipment (PPE) Matrix
To prevent the basic amine from penetrating biological barriers, PPE must be selected based on specific material compatibility and European/International standards.
Table 1: PPE Specifications and Mechanistic Justification
| PPE Category | Specification / Standard | Mechanistic Justification |
| Eye Protection | Tight-sealing safety goggles (EN 166) | Prevents basic amine dust from interacting with corneal moisture to form irritating alkaline solutions (3[3]). |
| Hand Protection | Nitrile or Neoprene gloves (EN 374) | Provides a chemical barrier against lipophilic heterocyclic compounds. Must be replaced immediately if contaminated[4]. |
| Skin/Body | Flame-retardant lab coat, closed-toe shoes | Prevents dermal contact. The compound's basicity requires immediate removal of contaminated clothing to prevent skin burns. |
| Respiratory | Half-mask with Type A/P2 or P3 filter (EN 14387) | Required only if handling outside a fume hood or if dust formation is unavoidable. Captures organic vapors and fine particulates[3]. |
Quantitative Operational Safety Parameters
Safety systems rely on measurable thresholds. The following quantitative parameters must be verified before initiating any workflow involving this compound.
Table 2: Critical Safety Metrics
| Parameter | Target Value | Operational Rationale |
| Fume Hood Face Velocity | 80 - 100 FPM (0.4 - 0.5 m/s) | Ensures containment of aerosolized powders during dispensing without causing turbulent disruption of the powder bed. |
| Glove Thickness (Nitrile) | Minimum barrier thickness required to delay breakthrough of lipophilic heterocyclic amines during incidental contact. | |
| Emergency Eye Wash Time | Required to fully dilute and mechanically flush basic amine residues from the corneal epithelium, preventing alkaline hydrolysis[5]. | |
| Storage Temperature | Cool, ambient (< 25°C) | Prevents thermal degradation and pressure buildup in sealed containers. Keep under inert gas if freebase. |
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures a closed-loop safety system where verification is built directly into the procedure.
Step 1: Pre-Operation Validation
-
Verify the chemical fume hood face velocity is within the 80-100 FPM range.
-
Ensure the nearest eyewash station and safety shower have been tested within the last week[5].
-
Don all required PPE (Table 1). Inspect nitrile gloves for micro-tears.
Step 2: Dispensing & Transfer
-
Causality Note: Tetrahydroisoquinoline powders are prone to aerosolization via static cling. Use anti-static weighing boats and non-sparking spatulas to mitigate electrostatic discharge[4].
-
Weigh the compound strictly inside the fume hood. Do not transport open containers across the laboratory space.
-
Transfer the dispensed solid directly into the reaction vessel and seal it before removing it from the hood.
Step 3: Reaction Execution
-
If handling the freebase form, the secondary amine is susceptible to oxidation. Purge the closed reaction system with an inert gas (Argon or Nitrogen).
-
Execute the reaction within a secondary containment tray to capture any unexpected flask failures.
Step 4: Decontamination & Doffing
-
Wipe down the analytical balance and surrounding hood surfaces with a solvent appropriate for dissolving the compound (e.g., ethanol or isopropanol), followed by a damp water wipe to remove solvent residue.
-
Doff gloves inside out to trap any microscopic dust particles, disposing of them in solid hazardous waste. Wash hands immediately.
Sequential operational workflow for handling tetrahydroisoquinoline derivatives.
Spill Response & Emergency Procedures
A robust protocol anticipates failure modes. In the event of an accidental spill:
-
Evacuate & Isolate: Step back from the spill and alert personnel in the immediate vicinity. Ensure local exhaust ventilation is running at maximum capacity to clear airborne dust[4].
-
Containment (Solid Spill): Do not dry sweep, as this will aerosolize the irritating powder. Moisten an absorbent pad with water to gently cover and collect the powder[5].
-
Containment (Liquid Spill): If the compound is dissolved in a solvent, use an inert, non-combustible absorbent material (e.g., sand or vermiculite) to soak up the liquid.
-
Surface Cleaning: Wash the spill area with plenty of water and a mild detergent to neutralize and remove residual basic amines.
Waste Management & Disposal Plan
Improper disposal of nitrogen-containing heterocycles can lead to environmental toxicity and regulatory violations.
-
Segregation: Collect all 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline waste in clearly labeled, sealable containers. Do not mix with strong oxidizing agents or strong acids, as dangerous exothermic reactions may occur[5].
-
Liquid Waste: Route reaction mixtures to the "Halogenated" or "Non-Halogenated" organic waste stream depending on the primary solvent used.
-
Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be placed in a designated solid hazardous waste bin.
-
Final Disposal: Dispose of contents and containers via a licensed hazardous waste contractor[1]. High-temperature incineration is the preferred method for the complete destruction of heterocyclic rings.
References
-
Title: SAFETY DATA SHEET - 1-Methyl-1,2,3,4-tetrahydroisoquinoline Source: Fisher Scientific URL: [Link]
-
Title: gevaarsetiket 4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline Source: Chemical Label URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
